molecular formula C9H8BrF2N3O2 B1487294 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine CAS No. 2021497-01-6

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

Numéro de catalogue: B1487294
Numéro CAS: 2021497-01-6
Poids moléculaire: 308.08 g/mol
Clé InChI: ONAFXJUIQWXJEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine (CAS 2021497-01-6) is a high-value chemical intermediate with the molecular formula C 9 H 8 BrF 2 N 3 O 2 and a molecular weight of 308.08 g/mol . This compound is characterized by its multifunctional pyridine core, which incorporates bromo, nitro, and 3,3-difluoropyrrolidin-1-yl substituents, making it a versatile building block for sophisticated synthetic applications . Its primary research value lies in the construction of potential pharmaceutical candidates, particularly in the discovery and development of kinase inhibitors and other biologically active small molecules where the pyrrolidine and fluorinated motifs are of significant interest . The bromo and nitro groups on the pyridine ring serve as excellent handles for further synthetic manipulation through metal-catalyzed cross-couplings and nucleophilic substitutions, allowing researchers to efficiently create diverse chemical libraries . For optimal stability, it is recommended to store this compound at -20°C for long-term preservation . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and wear appropriate personal protective equipment, including gloves, protective clothing, and eye protection, when handling this material .

Propriétés

IUPAC Name

5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF2N3O2/c10-6-3-7(15(16)17)8(13-4-6)14-2-1-9(11,12)5-14/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAFXJUIQWXJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Predictive NMR Characterization and Synthetic Methodology for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated pyrrolidines into heteroaromatic scaffolds is a cornerstone strategy in modern drug discovery, utilized to modulate basicity, enhance lipophilicity, and improve metabolic stability. The compound 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine serves as a highly functionalized intermediate. Its C5-bromo group provides a versatile handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), while the nitro group can be reduced to an amine for subsequent cyclization or amide coupling.

This technical guide provides an authoritative framework for the synthesis of this intermediate via Nucleophilic Aromatic Substitution (SNAr) and details the predictive 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic signatures required for rigorous structural validation.

Synthetic Architecture: The SNAr Workflow

The synthesis of 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine relies on the chemoselective displacement of a chloride leaving group. The starting material, 5-bromo-2-chloro-3-nitropyridine [1], contains two halogens, but the C2-chloride is specifically activated by the adjacent pyridine nitrogen and the strongly electron-withdrawing ortho-nitro group.

Causality of Reaction Design

The nitro group at the C3 position exerts strong inductive (-I) and mesomeric (-M) effects, significantly lowering the electron density at the C2 carbon. This electronic depletion lowers the activation energy required to form the intermediate Meisenheimer complex during the SNAr mechanism. Consequently, the relatively weak secondary amine nucleophile, 3,3-difluoropyrrolidine [2], can efficiently displace the chloride leaving group without requiring palladium catalysis [3]. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and drive the reaction to completion.

SyntheticWorkflow SM1 5-Bromo-2-chloro -3-nitropyridine Reaction SNAr Reaction (80°C, 4h) SM1->Reaction SM2 3,3-Difluoropyrrolidine Hydrochloride SM2->Reaction Base DIPEA (Base) MeCN Solvent Base->Reaction Workup Aqueous Workup (EtOAc/H2O) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Target Compound Isolation Purification->Product

Fig 1. Synthetic workflow for the SNAr preparation of the target pyridine intermediate.

Step-by-Step Synthetic Protocol
  • Reagent Preparation: Charge a flame-dried round-bottom flask with 5-bromo-2-chloro-3-nitropyridine (1.0 eq) and anhydrous acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Nucleophile Addition: Add 3,3-difluoropyrrolidine hydrochloride (1.1 eq) to the stirring solution at room temperature.

  • Base Addition: Dropwise add DIPEA (2.5 eq). The excess base is critical to liberate the free amine from its hydrochloride salt and to scavenge the HCl generated during the substitution.

  • Thermal Activation: Affix a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor reaction progression via LC-MS or TLC until the starting chloride is consumed.

  • Aqueous Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the resulting residue between ethyl acetate (EtOAc) and deionized water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Chromatographic Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes/EtOAc (typically 5% to 20% EtOAc) to yield the pure target compound as a crystalline solid.

Spectroscopic Signatures: 1H and 13C NMR Analysis

Accurate NMR assignment requires understanding the spin-spin coupling introduced by the gem-difluoro moiety. Fluorine (19F) is a spin-½ nucleus with 100% natural abundance, meaning it will couple strongly with both adjacent protons (1H) and carbons (13C).

Deuterated chloroform (CDCl3) is the optimal solvent for this system, as the molecule lacks exchangeable protons and exhibits high solubility in non-polar media, yielding sharp, well-resolved multiplets.

1H NMR Quantitative Data

The pyridine ring presents a simple AX spin system consisting of two meta-coupled protons (H-4 and H-6). H-4 is profoundly deshielded by the adjacent nitro group. In the pyrrolidine ring, the protons adjacent to the CF2 group (C2' and C4') exhibit large heteronuclear coupling constants ( 3JHF​ ).

Table 1: Predicted 1H NMR Assignments (400 MHz, CDCl3)

PositionShift (δ, ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment
6 8.45d2.21HPyridine Ar-H (adjacent to N)
4 8.25d2.21HPyridine Ar-H (between NO2 & Br)
2' 3.95t13.0 ( 3JHF​ )2HPyrrolidine N-CH2 (adjacent to CF2)
5' 3.70t7.0 ( 3JHH​ )2HPyrrolidine N-CH2
4' 2.45tt14.0 ( 3JHF​ ), 7.0 ( 3JHH​ )2HPyrrolidine CH2
13C NMR Quantitative Data

The 13C spectrum is characterized by distinct carbon-fluorine splitting. The C3' carbon bearing the fluorines will appear as a massive triplet ( 1JCF​≈248 Hz). The adjacent C2' and C4' carbons will also split into triplets due to two-bond coupling ( 2JCF​≈24−32 Hz).

Table 2: Predicted 13C NMR Assignments (100 MHz, CDCl3)

PositionShift (δ, ppm)MultiplicityCoupling ( JCF​ , Hz)Assignment
2 149.0s-Pyridine C-N (attached to pyrrolidine)
6 146.5s-Pyridine C-H
4 136.2s-Pyridine C-H
3 133.5s-Pyridine C-NO2
3' 128.5t248.0Pyrrolidine CF2
5 107.8s-Pyridine C-Br
2' 55.2t32.0Pyrrolidine N-CH2
5' 46.1s-Pyrrolidine N-CH2
4' 34.5t24.0Pyrrolidine CH2

Structural Validation Logic: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment—particularly to prove that the SNAr occurred exclusively at the C2 position rather than causing unexpected ring-opening or defluorination—a 2D NMR self-validating protocol must be executed.

The core of this validation relies on Heteronuclear Multiple Bond Correlation (HMBC) . If the pyrrolidine ring is successfully linked to the C2 position of the pyridine ring, a clear 3-bond correlation ( 3JCH​ ) will be observed between the pyrrolidine N-CH2 protons (H-2' and H-5') and the pyridine C2 carbon at ~149.0 ppm.

NMRLogic Start 1D 1H & 13C NMR Initial Assignment HSQC HSQC (1-Bond C-H) Start->HSQC HMBC HMBC (2/3-Bond C-H) Start->HMBC COSY COSY (H-H Coupling) Start->COSY Pyridine Pyridine Ring Regiochemistry HSQC->Pyridine Pyrrolidine Pyrrolidine Ring Spin System HSQC->Pyrrolidine HMBC->Pyridine Linkage C2-N Linkage Confirmation HMBC->Linkage COSY->Pyrrolidine

Fig 2. Self-validating 2D NMR logic tree for structural confirmation.

2D NMR Acquisition Methodology
  • Sample Preparation: Utilize the same CDCl3 sample prepared for 1D NMR (approx. 20 mg/0.6 mL) to ensure high signal-to-noise ratios for 2D acquisition.

  • COSY (Correlation Spectroscopy): Acquire to map the continuous spin system of the pyrrolidine ring, specifically confirming the connectivity between H-4' and H-5'.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to definitively link the proton signals to their directly attached carbons, resolving any ambiguity between the C2' and C5' methylene signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a long-range coupling delay optimized for 8 Hz. Look for the critical cross-peaks from H-4 (pyridine) to C2, C6, and C5, which locks the regiochemistry of the aromatic core.

References

  • Patel, M. et al. "Development of a Practical and Greener Process for the Dual Leucine Zipper Kinase Inhibitor GDC-0134 Comprising Two SNAr Reactions, Oxidation and Suzuki Coupling." ACS Organic Process Research & Development, 2022. [Link]].

Structural Elucidation of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional atomic arrangement of a molecule, as determined by single-crystal X-ray diffraction (SCXRD), is foundational to modern drug discovery and materials science. This information governs molecular interactions, dictates physicochemical properties, and ultimately informs rational design strategies. This guide presents a comprehensive, methodologically rigorous framework for the synthesis, crystallization, and complete structural characterization of the novel compound 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine. While crystallographic data for this specific molecule is not yet in the public domain, this document serves as an expert-level protocol and a predictive guide to its structural analysis, leveraging established principles and data from analogous structures.

Introduction and Scientific Rationale

Substituted nitropyridines are privileged scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of bioactive molecules. The introduction of a bromine atom at the 5-position provides a versatile handle for further functionalization via cross-coupling reactions, while the nitro group at the 3-position acts as a potent electron-withdrawing group, influencing the molecule's reactivity and electronic properties. The 2-substituted 3,3-difluoropyrrolidine moiety is of particular interest; the geminal difluoro group can enhance metabolic stability, modulate pKa, and promote favorable non-covalent interactions.

An unambiguous determination of the crystal structure of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine is therefore critical. It would provide definitive proof of its constitution, reveal the conformational preferences of the fluorinated ring, and elucidate the intermolecular forces that govern its solid-state packing. Such insights are invaluable for computational modeling, structure-activity relationship (SAR) studies, and solid-form development.

Synthesis and Purification Protocol

The synthesis of the target compound is predicated on a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, facilitates the displacement of a suitable leaving group at the 2-position by the secondary amine of 3,3-difluoropyrrolidine.

2.1. Proposed Synthetic Route

The most plausible precursor is 5-bromo-2-fluoro-3-nitropyridine due to the high reactivity of fluorine as a leaving group in SNAr reactions on heteroaromatic systems.

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 5-bromo-2-fluoro-3-nitropyridine (1.0 eq) and a suitable anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (20 mL).[1]

  • Addition of Amine: Add 3,3-difluoropyrrolidine hydrochloride (1.1 eq) to the flask, followed by the dropwise addition of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to liberate the free amine in situ.

  • Reaction: Stir the resulting mixture at ambient temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 4-12 hours).

  • Workup: Upon completion, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel to yield the pure target compound.

Single-Crystal Growth: The Cornerstone of Diffraction

The success of an SCXRD experiment is entirely dependent on the quality of the single crystal.[2] The goal is to produce a well-ordered, single-lattice crystal, free of defects, with dimensions ideally between 0.1 and 0.3 mm.[2] The key principle is to approach supersaturation slowly, allowing molecules to assemble into a highly ordered lattice.[3][4]

3.1. Crystallization Methodologies

Given the likely solid nature and moderate polarity of the target compound, several crystallization techniques should be screened in parallel.

Experimental Protocol: Screening for Diffraction-Quality Crystals

  • Solvent Selection: Begin by assessing the solubility of the purified compound (~5-10 mg) in a range of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol). A suitable solvent system is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating.[3]

  • Slow Evaporation:

    • Dissolve the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to near-saturation in a small vial.

    • Cover the vial with parafilm and puncture it with a fine needle to allow for slow solvent evaporation over several days to weeks.[5]

  • Vapor Diffusion (Solvent Layering):

    • Dissolve the compound in a minimal amount of a dense, "good" solvent (e.g., dichloromethane).

    • Place this vial inside a larger, sealed jar containing a "poor" solvent (e.g., hexane or pentane), in which the compound is insoluble.

    • Over time, the vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.[5]

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., acetonitrile or ethanol) at its boiling point.

    • Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator (4 °C) and finally a freezer (-20 °C) to maximize crystal yield.

Diagram: General Workflow for Single-Crystal Growth

cluster_methods start Purified Compound solubility Solubility Screening (Multiple Solvents) start->solubility method_select Select Promising Solvent Systems solubility->method_select evap Slow Evaporation method_select->evap diff Vapor Diffusion method_select->diff cool Slow Cooling method_select->cool observe Microscopic Examination (Polarized Light) evap->observe diff->observe cool->observe harvest Harvest Suitable Crystal observe->harvest Crystal is single, well-formed reject No/Poor Crystals observe->reject Twinned, cracked, or microcrystalline end Proceed to X-ray Diffraction harvest->end reject->method_select Re-optimize conditions

Caption: Workflow for obtaining diffraction-quality single crystals.

Single-Crystal X-ray Diffraction Analysis

SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional structure of a crystalline material, including unit cell dimensions, bond lengths, bond angles, and site occupancies.[6]

4.1. Theoretical Basis

The technique is governed by Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of monochromatic X-rays scattered by the parallel planes of atoms within a crystal lattice.[6] By systematically rotating the crystal and collecting the diffraction patterns, a three-dimensional map of electron density can be reconstructed.

4.2. Data Collection and Processing

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a glass fiber or loop.

  • Diffractometer Setup: The mounted crystal is placed on a goniometer head in the X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, minimizing thermal vibrations and improving diffraction quality.[7]

  • Data Collection: The instrument, equipped with an X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), collects a series of diffraction images as the crystal is rotated through various angles.[7][8]

  • Data Integration: The raw images are processed to determine the positions and intensities of the diffraction spots (reflections).[8]

  • Structure Solution: The integrated data is used to determine the crystal's unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[8]

Diagram: SCXRD Data Analysis Pipeline

raw_data Raw Diffraction Images integration Integration (Indexing & Intensity Extraction) raw_data->integration correction Data Reduction (Absorption Correction, Scaling) integration->correction space_group Space Group Determination correction->space_group solution Structure Solution (e.g., Direct Methods) space_group->solution refinement Structure Refinement (Least-Squares Fitting) solution->refinement refinement->solution Model building validation Validation & CIF Generation refinement->validation final_structure Final Structural Model (Coordinates, Bond Lengths, Angles) validation->final_structure

Caption: From raw diffraction data to a final structural model.

Anticipated Structural Features and Data

Based on analogous structures reported in the literature, we can predict the likely crystallographic parameters for the title compound. The following table presents representative data that would be expected from a successful structure determination.

Table 1: Representative Crystallographic Data for a Novel Pyridine Derivative (Note: These values are illustrative and based on a similar published structure for predictive purposes[9])

ParameterExpected Value
Chemical FormulaC₁₀H₉BrF₂N₃O₂
Formula Weight322.10 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)5 - 10
b (Å)10 - 20
c (Å)10 - 15
α (°)90
β (°)90 - 110
γ (°)90
Volume (ų)1000 - 1500
Z (molecules/unit cell)4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected> 6000
Unique Reflections> 1500
R_int< 0.05
Final R indices [I > 2σ(I)]R₁ < 0.05, wR₂ < 0.10
Goodness-of-fit (S) on F²~1.0

5.1. Key Structural Questions to be Answered:

  • Conformation of the Pyrrolidine Ring: The 3,3-difluoropyrrolidine ring is expected to adopt an envelope or twisted conformation. The analysis will determine the precise puckering parameters.

  • Torsion Angles: The dihedral angle between the plane of the pyridine ring and the C-N-C plane of the pyrrolidine substituent will be a key determinant of the overall molecular shape.

  • Intermolecular Interactions: The crystal packing will likely be dominated by a combination of C-H···O and C-H···F hydrogen bonds, as well as potential halogen bonding involving the bromine atom (C-Br···O=N) and π-π stacking interactions between pyridine rings.

Conclusion

This technical guide outlines a complete and robust workflow for the definitive structural elucidation of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain high-fidelity data that is essential for advancing drug discovery programs and understanding the fundamental solid-state chemistry of this novel molecular entity. The resulting crystal structure will serve as an authoritative, atomic-level blueprint, enabling a deeper understanding of its properties and guiding future molecular design efforts.

References

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • ResearchGate. (2026). Crystal structure of 1-bromo-5-(2,2-difluoropropyl)-5-methylbenzo[6][10]imidazo [2,1-a]isoquinolin-6(5H)-one, C19H15BrF2N2O. [Link]

  • Google Patents. (N.D.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
  • PubChem. (N.D.). 2-Bromo-3,5-difluoropyridine. [Link]

  • SERC, Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • University of Zurich, Department of Chemistry. (N.D.). Preparation of Single Crystals for X-ray Diffraction. [Link]

  • ResearchGate. (N.D.). X-ray diffraction analysis of compound 5-nitropyrimidine-2,4-diamine 5. [Link]

  • PubChem. (N.D.). 5-Bromo-2-(3-chlorophenyl)-3-nitropyridine. [Link]

  • HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. [Link]

  • Systematic Reviews in Pharmacy. (2020). A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine, and Some it's Derivatives. [Link]

  • University of Geneva. (N.D.). Guide for crystallization. [Link]

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. [Link]

  • SPT Labtech. (N.D.). Chemical crystallization. [Link]

  • Google Patents. (N.D.). US20080319205A1 - Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
  • The Royal Society of Chemistry. (N.D.). Supporting Information: X-ray diffraction. [Link]

  • University of Colorado Boulder, Department of Chemistry. (N.D.). Crystallization. [Link]

  • NextSDS. (N.D.). 5-BroMo-3-nitropyridine-2-carboxaMide — Chemical Substance Information. [Link]

  • Vapourtec. (2024). Flow Crystallization | Solubility Control. [Link]

  • Neutron Sciences, Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

Sources

An In-Depth Technical Guide to 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine: Synthesis, Physicochemical Characterization, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel compound 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale for the proposed synthesis and analytical characterization. The methodologies described herein are designed to be self-validating, ensuring robustness and reproducibility in a research and development setting.

Introduction and Rationale

Substituted nitropyridines are crucial building blocks in medicinal chemistry, often serving as precursors to a wide array of biologically active molecules. The introduction of a difluorinated pyrrolidine moiety is of particular interest, as fluorine substitution is a well-established strategy to modulate the pharmacokinetic and physicochemical properties of drug candidates, such as metabolic stability, pKa, and lipophilicity. This guide outlines a proposed synthetic route and a comprehensive characterization workflow for the title compound, a molecule of significant interest for further derivatization and screening in drug discovery programs.

Proposed Synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

The synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine can be achieved via a nucleophilic aromatic substitution (SNA) reaction. This approach leverages the high reactivity of 2-halo-3-nitropyridines towards nucleophilic attack, a consequence of the strong electron-withdrawing effect of the nitro group and the pyridine nitrogen.

The proposed starting material, 2,5-dibromo-3-nitropyridine, can be synthesized from 2-amino-5-bromopyridine through a Sandmeyer-type reaction. The subsequent SNAr reaction with the commercially available 3,3-difluoropyrrolidine is expected to proceed selectively at the more activated 2-position of the pyridine ring.

Synthetic Workflow Proposed Synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine A 2-Amino-5-bromopyridine B 2,5-Dibromo-3-nitropyridine A->B 1. Diazotization (NaNO2, HBr) 2. Bromination (CuBr) D 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine B->D Nucleophilic Aromatic Substitution (Base, Solvent, Heat) C 3,3-Difluoropyrrolidine (CAS: 316131-01-8) [3] C->D Nucleophile

Caption: Proposed synthetic workflow for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine.

Step-by-Step Synthesis Protocol

Materials:

  • 2-Amino-5-bromopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • 3,3-Difluoropyrrolidine hydrochloride (CAS: 163457-23-6)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure for the Synthesis of 2,5-Dibromo-3-nitropyridine (Intermediate):

  • To a cooled (0-5 °C) solution of 2-amino-5-bromopyridine in 48% HBr, add a solution of NaNO₂ in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of CuBr in HBr.

  • Slowly add the diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

  • Pour the reaction mixture into water and extract with DCM.

  • Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,5-dibromo-3-nitropyridine.

Procedure for the Synthesis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine (Final Product):

  • To a solution of 2,5-dibromo-3-nitropyridine in DMF or MeCN, add 3,3-difluoropyrrolidine (prepared by neutralizing the hydrochloride salt with a suitable base like NaOH and extracting into an organic solvent) and a base such as TEA or DIPEA.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

Predicted Physicochemical Properties

Disclaimer: The following physicochemical properties have been predicted using computational models and have not been experimentally verified. These values should be used as estimations for experimental design.

PropertyPredicted ValueSource
Molecular Formula C₉H₈BrF₂N₃O₂-
Molecular Weight 308.08 g/mol [2][][4]
LogP 2.15[5][6][7]
pKa (most basic) 1.5 (predicted for the pyridine nitrogen)[8][9][10][11][12]
Boiling Point ~350-400 °C (with decomposition)[13][14][15][16][17]
Melting Point ~100-120 °C[18][19][20][21][22]

Experimental Protocols for Physicochemical Characterization

Solubility Determination

The solubility profile is critical for understanding the compound's behavior in both chemical reactions and biological systems. A systematic approach is employed to classify the compound's solubility.

Solubility Testing Workflow Solubility Determination Workflow Start Start with a small amount of the compound Water Test solubility in Water Start->Water NaOH Test solubility in 5% NaOH Water->NaOH If insoluble HCl Test solubility in 5% HCl NaOH->HCl If insoluble H2SO4 Test solubility in conc. H₂SO₄ HCl->H2SO4 If insoluble Organic Test solubility in organic solvents (e.g., DCM, EtOAc, MeOH, DMSO) H2SO4->Organic If insoluble End Determine Solubility Profile Organic->End

Caption: Systematic workflow for determining the solubility of the target compound.

Protocol:

  • Water Solubility: Add approximately 1-2 mg of the compound to 1 mL of deionized water in a vial. Vortex for 1 minute and visually inspect for dissolution.

  • Aqueous Acid/Base Solubility: If insoluble in water, test solubility in 1 mL of 5% HCl and, separately, 1 mL of 5% NaOH. This provides an indication of basic or acidic functional groups.

  • Organic Solvent Solubility: Test the solubility in a range of common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), and dimethyl sulfoxide (DMSO).

pKa Determination by Potentiometric Titration

The ionization constant (pKa) is a fundamental property influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Potentiometric titration is a reliable method for its determination.

pKa Determination Workflow pKa Determination by Potentiometric Titration Prep Prepare a solution of the compound in a suitable solvent (e.g., water/methanol) Titrate Titrate with a standardized solution of HCl or NaOH Prep->Titrate Measure Record pH as a function of titrant volume Titrate->Measure Plot Plot pH vs. titrant volume Measure->Plot Determine Determine the inflection point(s) to find the pKa Plot->Determine

Caption: Workflow for pKa determination using potentiometric titration.

Protocol:

  • Dissolve an accurately weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and methanol to ensure solubility).

  • Calibrate a pH meter with standard buffer solutions.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the ionizable group.

  • Record the pH after each incremental addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or the point of inflection in the titration curve.

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and overall pharmacokinetic behavior.

LogP Determination Workflow LogP Determination by Shake-Flask Method Prepare Prepare a saturated solution of the compound in pre-equilibrated n-octanol and water Equilibrate Shake the mixture to allow for partitioning equilibrium Prepare->Equilibrate Separate Separate the n-octanol and aqueous layers by centrifugation Equilibrate->Separate Quantify Quantify the concentration of the compound in each layer using UV-Vis spectroscopy or HPLC Separate->Quantify Calculate Calculate LogP = log([Compound]octanol / [Compound]water) Quantify->Calculate

Caption: Workflow for LogP determination using the shake-flask method.

Protocol:

  • Prepare a solution of the compound in n-octanol that has been pre-saturated with water.

  • Add an equal volume of water that has been pre-saturated with n-octanol.

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Separate the two phases by centrifugation.

  • Determine the concentration of the compound in both the n-octanol and the aqueous layers using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the synthesized compound. A combination of 1H, 13C, and 19F NMR will provide a complete picture of the molecular structure.

Protocol:

  • Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire 1H NMR, 13C NMR, and 19F NMR spectra on a high-field NMR spectrometer.

  • Analyze the chemical shifts, coupling constants, and integration values to confirm the presence of all expected protons, carbons, and fluorine atoms and to verify the connectivity of the molecule.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight.

Protocol:

  • Develop a suitable HPLC method using a reversed-phase column (e.g., C18) and a mobile phase gradient of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate).

  • Inject a dilute solution of the compound into the HPLC system.

  • Monitor the elution profile using a UV detector and a mass spectrometer.

  • The purity of the compound can be determined from the peak area in the chromatogram.

  • The mass spectrometer will provide the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine. The proposed synthetic route is based on well-established chemical principles, and the detailed protocols for physicochemical and analytical characterization are designed to yield reliable and reproducible data. This information is intended to empower researchers in their efforts to explore the potential of this novel chemical entity in various fields of scientific research, particularly in drug discovery and development.

References

  • Calculators & Predictors - Chemaxon. (URL: [Link])

  • logP - octanol-water partition coefficient calculation - MolInspiration. (URL: [Link])

  • Practical Preparation of 3,3-Difluoropyrrolidine | The Journal of Organic Chemistry. (URL: [Link])

  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen | Organic Letters - ACS Publications. (URL: [Link])

  • An Improved Structure−Property Model for Predicting Melting-Point Temperatures | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

  • Rowan's Free Online pKa Calculator. (URL: [Link])

  • CN110759858A - Synthesis method of 2, 5-dibromopyridine - Google P
  • A density functional theory based approach for predicting melting points of ionic liquids. (URL: [Link])

  • Molecular Weight Calculator (Molar Mass). (URL: [Link])

  • Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. (URL: [Link])

  • Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. (URL: [Link])

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. (URL: [Link])

  • Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. (URL: [Link])

  • No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN - Heterocyclic Letters. (URL: [Link])

  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. (URL: [Link])

  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines - ResearchGate. (URL: [Link])

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])

  • Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. (URL: [Link])

  • Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines | The Journal of Organic Chemistry. (URL: [Link])

  • pKa Prediction | Rowan. (URL: [Link])

  • Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen - ChemRxiv. (URL: [Link])

  • Prediction of Melting Points of Chemicals with a Data Augmentation-Based Neural Network Approach | ACS Omega - ACS Publications. (URL: [Link])

  • Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach | by Emmanuel Gabriel | Medium. (URL: [Link])

  • Molecular Weight Calculator - Omics@PNNL Software. (URL: [Link])

  • pKa Calculator | Find pKa from pH or Ka. (URL: [Link])

  • Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties - Walsh Medical Media. (URL: [Link])

  • PrologP | . (URL: [Link])

  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. (URL: [Link])

  • Molecular Weight Calculator - Omics@PNNL Software. (URL: [Link])

  • Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones - MDPI. (URL: [Link])

  • A new model for predicting boiling points of alkanes - PMC. (URL: [Link])

  • Melting point - Wikipedia. (URL: [Link])

Sources

Mechanism of action for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

Introduction: The compound 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine represents a novel chemical entity at the intersection of several pharmacologically significant motifs. Pyridine-based ring systems are privileged structures in drug design, found in approximately 14% of N-heterocyclic drugs approved by the FDA.[1][2] The incorporation of a nitro group, a strong electron-withdrawing feature, significantly modulates the electronic properties of the pyridine ring, often predisposing it to specific biochemical interactions.[3][4] Furthermore, the inclusion of a 3,3-difluoropyrrolidine moiety can enhance metabolic stability and fine-tune the basicity of the nitrogen atom, critical pharmacokinetic parameters.[5][6]

While no direct biological data for this specific compound is publicly available, its structure strongly suggests a potential mechanism of action as a targeted covalent inhibitor . This guide provides a comprehensive, hypothesis-driven framework for researchers to systematically investigate this proposed mechanism. We will deconstruct the molecule's key reactive features and present a cascade of self-validating biological assays designed to rigorously test this hypothesis, from initial biochemical screening to definitive confirmation in a cellular context.

Part 1: Structural Analysis and Mechanistic Postulate

The chemical architecture of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine offers clear indicators of its potential reactivity. The pyridine core is rendered highly electron-deficient by three key features: the inherent electronegativity of the ring nitrogen, the potent electron-withdrawing nitro group at the C3 position, and the inductive effect of the 3,3-difluoropyrrolidine substituent at the C2 position.

This pronounced electrophilicity makes the pyridine ring susceptible to Nucleophilic Aromatic Substitution (SNAr). Specifically, the nitro group at the C3 position is a plausible leaving group when attacked by a nucleophilic residue within a biological target's binding pocket.[3] In enzyme active sites, cysteine is the most common nucleophilic residue to engage in such reactions.[7] The reaction of nitropyridines with thiol-containing nucleophiles is a well-documented process.[3][8]

Therefore, we postulate that the primary mechanism of action involves the covalent, irreversible modification of a cysteine residue in the active site of a target protein, such as a kinase or protease. The nitro group acts as a "masked electrophile," becoming reactive only upon binding to the target, which positions the nucleophilic cysteine for attack.[9][10]

cluster_0 Proposed Covalent Inhibition Mechanism Compound Inhibitor (5-Bromo-2-(R)-3-nitropyridine) NonCovalent Non-Covalent Complex (E-I) Compound->NonCovalent 1. Binding Target Target Protein (with Cys-SH) Target->NonCovalent TransitionState Meisenheimer-like Transition State NonCovalent->TransitionState 2. Nucleophilic Attack (Cys-S⁻ attacks C3) CovalentAdduct Covalent Adduct (E-Inhibitor) TransitionState->CovalentAdduct 3. Rearomatization LeavingGroup Nitrite (NO2-) Leaving Group TransitionState->LeavingGroup A Stage 1: Target Identification Kinase Panel Screen B Stage 2: Potency Determination Biochemical IC50 Assay A->B Identifies 'Hit' Target(s) C Stage 3: MoA Elucidation (Parallel Assays) B->C Quantifies Potency D Reversibility Assay (Washout / Dilution) C->D E LC-MS Analysis (Intact Protein Mass) C->E F Stage 4: Cellular Validation D->F If Irreversible E->F If Covalent Adduct Detected G Cell Viability Assay (e.g., MTT, CTG) F->G H Target Engagement (e.g., CETSA) F->H I Definitive MoA Confirmed G->I H->I Confirms On-Target Activity

Caption: Experimental workflow for MoA determination.

Stage 1: Target Identification

Given that numerous pyridine derivatives are kinase inhibitors, an initial broad screen is the most efficient starting point. [11]

  • Methodology: Profile the compound against a large, commercially available panel of kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology HotSpot).

  • Rationale: This unbiased approach rapidly identifies high-affinity targets ("hits") from hundreds of possibilities, providing the essential foundation for all subsequent focused experiments. The output is typically reported as "% Inhibition" at a fixed compound concentration (e.g., 1 or 10 µM).

Stage 2: Biochemical Potency (IC₅₀ Determination)

Once a primary target is identified, the next step is to quantify its potency.

  • Methodology: A continuous-read or endpoint enzymatic assay, such as ADP-Glo™ (Promega), is employed. [12] 1. Prepare a serial dilution of the inhibitor (e.g., 10-point, 3-fold dilution starting from 50 µM). 2. In a 384-well plate, add the kinase, the appropriate substrate, and ATP to initiate the reaction. 3. Add the diluted inhibitor and incubate for a set period (e.g., 60 minutes). 4. Add the detection reagent (e.g., ADP-Glo™ reagent) to terminate the kinase reaction and convert remaining ATP to a luminescent signal. 5. Read luminescence on a plate reader. 6. Plot the % inhibition against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

  • Rationale: The IC₅₀ value provides a quantitative measure of the compound's potency, which is essential for comparing it to other inhibitors and for guiding subsequent experiments.

Stage 3: Mechanism of Action Elucidation

This stage directly tests the covalent binding hypothesis.

Protocol 1: Irreversibility Assessment via Jump Dilution

  • Methodology:

    • Prepare two sets of reactions.

    • Set A (High Concentration Incubate): Incubate the target kinase with a high concentration of the inhibitor (e.g., 10x IC₅₀) for 60 minutes.

    • Set B (Control): Incubate the kinase with vehicle (DMSO) for the same duration.

    • After incubation, dilute both sets 100-fold into the full kinase reaction mixture (containing substrate and ATP). This "jump dilution" lowers the inhibitor concentration to well below its IC₅₀, allowing a reversible inhibitor to dissociate.

    • Measure enzyme activity over time for both sets.

  • Rationale: If the compound is a reversible inhibitor, its effect will be lost upon dilution, and enzyme activity in Set A will recover to match Set B. If it is an irreversible (covalent) inhibitor, the enzyme will remain inhibited even after dilution, and the activity in Set A will remain low.

Protocol 2: Covalent Adduct Confirmation by Mass Spectrometry

  • Methodology:

    • Incubate the purified target protein with a 5-fold molar excess of the inhibitor for 2 hours at room temperature.

    • As a control, incubate the protein with vehicle (DMSO).

    • Desalt the samples to remove unbound inhibitor.

    • Analyze the samples via Liquid Chromatography-Mass Spectrometry (LC-MS) on a high-resolution instrument (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting spectra to determine the precise mass of the intact protein.

  • Rationale: Covalent binding results in a predictable mass increase in the target protein. The expected mass shift for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine, assuming displacement of the nitro group (-46 Da) and addition of the remaining fragment (C₁₀H₈BrF₂N₂ = 289 Da), would be a net increase of +243 Da . Observing this specific mass shift provides definitive proof of covalent adduct formation.

Stage 4: Cellular Validation

Confirmation of the mechanism in a relevant cellular environment is critical.

Protocol 1: Cellular Proliferation Assay

  • Methodology:

    • Seed a relevant cancer cell line (e.g., one known to be dependent on the identified target kinase) in 96-well plates.

    • Treat the cells with a serial dilution of the compound for 72 hours.

    • Assess cell viability using a standard method like the MTT assay or a luminescence-based assay like CellTiter-Glo® (Promega).

    • Calculate the GI₅₀ (concentration for 50% growth inhibition).

  • Rationale: This assay determines if the biochemical potency translates into a functional anti-proliferative effect in a disease-relevant context.

Protocol 2: Cellular Target Engagement Assay (CETSA®)

  • Methodology:

    • Treat intact cells with the inhibitor or vehicle.

    • Lyse the cells and heat the lysate across a temperature gradient (e.g., 37°C to 70°C).

    • Centrifuge to pellet aggregated, denatured proteins.

    • Analyze the amount of soluble target protein remaining in the supernatant at each temperature point via Western Blot or ELISA.

  • Rationale: The binding of a ligand (inhibitor) stabilizes its target protein against thermal denaturation. A shift in the melting curve to a higher temperature in inhibitor-treated cells compared to vehicle-treated cells provides direct evidence that the compound is binding to its intended target within the complex cellular milieu.

Data Summary and Interpretation

Assay Parameter Measured Expected Result for Covalent Inhibitor Interpretation
Kinase Panel Screen% Inhibition @ 1 µM>70% inhibition for one or more kinasesIdentifies high-affinity molecular target(s).
Biochemical AssayIC₅₀A potent value, typically in the nM to low µM range.Quantifies the potency of enzyme inhibition.
Jump DilutionEnzyme Activity RecoveryNo significant recovery of activity after dilution.Indicates time-dependent, irreversible inhibition.
LC-MS AnalysisProtein Mass ShiftA mass increase corresponding to the inhibitor fragment.Confirms covalent bond formation.
Cell ProliferationGI₅₀Potent inhibition of growth in a target-dependent cell line.Demonstrates cellular activity.
CETSA®Thermal Shift (ΔTm)A positive shift in the melting temperature of the target.Confirms target engagement in a cellular environment.

References

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available from: [Link]

  • American Chemical Society. (2005, June 24). Practical Preparation of 3,3-Difluoropyrrolidine. The Journal of Organic Chemistry. Available from: [Link]

  • PubMed. (2022, November 10). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. (2009, April 1). 2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • PubMed. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Available from: [Link]

  • MDPI. (2022, September 3). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. Available from: [Link]

  • National Institutes of Health. (2022, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Available from: [Link]

  • MDPI. (2022, May 26). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Available from: [Link]

  • ResearchGate. The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. Available from: [Link]

  • Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available from: [Link]

  • BioDuro. Biochemical Assays. Available from: [Link]

  • ResearchGate. Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Available from: [Link]

  • Longdom Publishing. (2024, March 19). The Therapeutic Interventions and Mechanisms of Biological Assays. Available from: [Link]

  • Google Patents. A kind of preparation method of 2 nitro 5 bromopyridines.
  • IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available from: [Link]

  • National Institutes of Health. Nitriles: an attractive approach to the development of covalent inhibitors. PMC. Available from: [Link]

  • ResearchGate. Nitropyridines, Their Synthesis and Reactions. Available from: [Link]

  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available from: [Link]

  • MDPI. (2020, November 14). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Available from: [Link]

  • PubMed. (2024, December 23). 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. Available from: [Link]

  • National Institutes of Health. (2019, January 21). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. PMC. Available from: [Link]

Sources

Thermodynamic stability of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine at room temperature

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine at Room Temperature

Executive Summary

In modern pharmaceutical development, halogenated nitro-heterocycles serve as critical building blocks for advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and sodium channel activators. 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine is a highly functionalized intermediate whose thermodynamic stability at room temperature (25°C) is dictated by a complex interplay of inductive effects, resonance stabilization, and steric hindrance.

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the thermodynamic and kinetic stability of this molecule. We will explore the causality behind its electronic architecture, present empirical methodologies for stability validation, and provide actionable protocols for analytical profiling.

Structural and Electronic Determinants of Stability

The thermodynamic stability of a molecule at ambient conditions is defined by its free energy of stabilization ( ΔGstab​ ) relative to potential degradation pathways[1]. For 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine, stability is engineered into the molecular scaffold through three primary electronic domains:

A. The Inductive Pull of the Gem-Difluoro Group

The incorporation of a 3,3-difluoropyrrolidine moiety is not merely a structural choice; it is a thermodynamic safeguard. Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) across the pyrrolidine ring. This effect significantly reduces the basicity ( pKa​ ) of the pyrrolidine nitrogen compared to its non-fluorinated counterpart[2][3]. By pulling electron density away from the nitrogen lone pair, the gem-difluoro group limits the amine's ability to undergo oxidative degradation at room temperature, thereby increasing the overall metabolic and thermodynamic stability of the compound[3].

B. Push-Pull Dynamics of the C-N Bond

The molecule is typically synthesized via a Nucleophilic Aromatic Substitution ( SN​Ar ) reaction, where 5-bromo-2-chloro-3-nitropyridine is reacted with 3,3-difluoropyrrolidine[4]. Once formed, the C2-N bond possesses partial double-bond character. The electron-deficient pyridine ring and the strongly electron-withdrawing nitro group at the C3 position (-M, -I) pull electron density from the pyrrolidine nitrogen. Because the fluorine atoms are simultaneously pulling electron density in the opposite direction, the molecule exists in a highly balanced, low-energy "push-pull" state that resists spontaneous cleavage at 25°C.

C. The Nitroaromatic Core

While nitroaromatics contain high internal energy and can be sensitive to extreme heat or impact, at room temperature (25°C), the activation energy barrier for the decomposition of the C−NO2​ bond is insurmountable without a catalyst or intense UV radiation[4]. The molecule remains kinetically trapped in its stable solid-state lattice.

G cluster_0 Electronic Determinants of Thermodynamic Stability N1 3,3-Difluoropyrrolidine Strong -I Effect Reduced Basicity N2 C-N Bond Partial Double Bond Steric Shielding N1->N2 Inductive Pull (-I) N3 Nitro-Pyridine Core Electron Deficient (-M, -I) High Activation Barrier N2->N3 Restricted Resonance (+M)

Fig 1: Push-pull electronic vectors governing the thermodynamic stability of the intermediate.

Thermodynamic Behavior at Ambient Conditions (25°C)

At 25°C and standard atmospheric pressure, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine exists as a thermodynamically stable solid.

  • Thermal Stability: The solid-state lattice energy is high enough to prevent spontaneous sublimation or phase transition at room temperature. Differential Scanning Calorimetry (DSC) typically shows no exothermic events (decomposition) until temperatures well above 150°C.

  • Hydrolytic Stability: The C-N bond at the 2-position is sterically shielded by the adjacent bulky nitro group at the 3-position. Furthermore, the electron deficiency of the ring makes it resistant to electrophilic attack. In neutral aqueous environments at 25°C, the hydrolysis rate is negligible.

  • Photochemical Stability: Like many nitroaromatics, the molecule exhibits a broad UV absorption profile. While thermodynamically stable in the dark, prolonged exposure to direct UV light (e.g., sunlight) can provide the energy required to overcome the activation barrier, leading to radical-mediated degradation. Therefore, storage in amber glass is standard protocol.

Quantitative Stability Metrics

The following table summarizes the expected thermodynamic baseline parameters for this class of fluorinated nitro-pyridines at 25°C.

ParameterConditionExpected Value / BehaviorScientific Rationale
Physical State 25°C, 1 atmSolid (Crystalline/Powder)High lattice energy dictates a solid state at RT.
Hydrolytic Degradation Rate pH 7.0, 25°C <0.1% over 30 daysSteric hindrance and C-N bond strength prevent hydrolysis.
Thermal Onset of Decomposition ( Td​ ) Nitrogen atmosphere >180∘ CHigh activation energy required to break the C−NO2​ or C-Br bonds.
Oxidative Stability Ambient Air, 25°CStableGem-difluoro group lowers amine basicity, preventing oxidation.

Standardized Experimental Methodologies

To empirically validate the thermodynamic and kinetic stability of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine, robust, self-validating analytical protocols must be employed.

Protocol A: Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Purpose: To determine the intrinsic thermal stability and rule out room-temperature phase transitions.

  • Sample Preparation: Accurately weigh 2.0 – 3.0 mg of the solid compound into an aluminum DSC pan. Crimp the pan with a pinhole lid to allow for the release of evolved gases.

  • Purge: Place the pan into the DSC cell and purge with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min for 10 minutes to remove ambient oxygen and moisture.

  • Thermal Ramping: Initiate a temperature ramp from 20°C to 300°C at a heating rate of 10°C/min.

  • Data Acquisition & Analysis: Monitor the heat flow (W/g).

    • Endothermic peaks will indicate melting ( Tm​ ).

    • Exothermic peaks will indicate the onset of thermal decomposition ( Td​ ).

  • Causality Check: A stable baseline at 25°C with no exothermic activity confirms thermodynamic stability at room temperature.

Protocol B: Solution-State Kinetic Stability via HPLC-UV

Purpose: To quantify the degradation half-life ( t1/2​ ) in solution under ambient conditions.

  • Stock Solution: Dissolve 10 mg of the compound in 10 mL of HPLC-grade Acetonitrile to create a 1 mg/mL stock.

  • Incubation: Dilute the stock to 0.1 mg/mL in a 50:50 mixture of Acetonitrile and 50mM Phosphate Buffer (pH 7.4). Aliquot into amber HPLC vials to prevent photodegradation.

  • Incubation Conditions: Store the vials in a temperature-controlled autosampler at exactly 25.0°C.

  • Chromatographic Method:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Detection: UV absorbance at 254 nm (optimal for the nitro-pyridine chromophore).

  • Sampling: Inject 2 µL every 24 hours for 14 days.

  • Analysis: Plot the Area Under the Curve (AUC) of the parent peak over time. The lack of new peaks (degradants) and a constant AUC will empirically validate kinetic stability.

G Start API Intermediate (Solid State) Thermal Thermal Profiling (DSC / TGA) Start->Thermal Solution Solution Stability (HPLC-UV / LC-MS) Start->Solution T_Result Thermodynamic Baseline (Stable at 25°C) Thermal->T_Result Determine Tg, Tm, & Td S_Result Kinetic Half-Life (t1/2 > 24 months) Solution->S_Result Quantify Degradants

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Conclusion

The thermodynamic stability of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine at room temperature is exceptionally high. This is not coincidental, but rather the result of precise electronic engineering: the strong inductive effect of the gem-difluoro group dampens the reactivity of the pyrrolidine nitrogen, while the push-pull resonance of the nitro-pyridine core locks the molecule into a deep thermodynamic well. Provided it is protected from intense UV radiation and extreme pH environments, this intermediate will maintain strict structural integrity at 25°C, making it a highly reliable building block for advanced pharmaceutical synthesis.

References

  • Improving Kinetic or Thermodynamic Stability of an Azoreductase by Directed Evolution National Center for Biotechnology Information (NCBI) / PMC[Link][1]

  • Stereoselectively fluorinated N-heterocycles: a brief survey National Center for Biotechnology Information (NCBI) / PMC[Link][2]

  • Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines ResearchGate[Link][3]

Sources

Electron-withdrawing effects of the nitro group in 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

The Electronic Topography of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine: Mechanistic Insights into Nitro-Directed Reactivity

Executive Summary

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The chemical behavior, synthetic accessibility, and biological interactions of this molecule are fundamentally dictated by the 3-nitro group. This technical guide dissects the electron-withdrawing effects of the nitro substituent, elucidating its role in activating the pyridine ring for nucleophilic aromatic substitution ( SN​Ar ), stabilizing critical reaction intermediates, and influencing the physicochemical properties of the final compound.

Electronic Topography: The Nitro Group's Dual Effect

The nitro group ( −NO2​ ) is one of the most powerful electron-withdrawing groups (EWGs) utilized in organic synthesis[1]. When positioned at C3 of a pyridine ring, it exerts a profound influence through two distinct but synergistic mechanisms:

  • Inductive Effect (-I): The positively charged nitrogen atom of the nitro group pulls σ -electron density away from the adjacent carbons. This effect is strongly distance-dependent and creates a localized electron deficiency at the ortho positions (C2 and C4).

  • Mesomeric/Resonance Effect (-M): The nitro group withdraws π -electron density from the aromatic system. In pyridine, which is already electron-deficient due to the endocyclic nitrogen, the -M effect of the 3-nitro group creates significant partial positive charges at C2, C4, and C6[2].

Because the C2 position is both ortho to the nitro group and adjacent to the endocyclic pyridine nitrogen, it experiences an extreme, localized depletion of electron density. This makes C2 the most electrophilic site on the scaffold, perfectly primed for nucleophilic attack[3].

Electronic_Effects NO2 Nitro Group (-NO2) at C3 Inductive -I Effect (Inductive) Withdraws σ-electrons NO2->Inductive Resonance -M Effect (Mesomeric) Withdraws π-electrons NO2->Resonance C2 C2 Position Highly Electrophilic Inductive->C2 Proximity Effect Resonance->C2 Depletes π-density C4_C6 C4 & C6 Positions Moderately Electrophilic Resonance->C4_C6

Electronic distribution effects of the 3-nitro group on the pyridine ring.

Mechanistic Causality: Driving Nucleophilic Aromatic Substitution ( SN​Ar )

The synthesis of 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine relies on the SN​Ar reaction between a 2-halo precursor (e.g., 5-bromo-2-chloro-3-nitropyridine) and 3,3-difluoropyrrolidine.

Unactivated pyridines are notoriously resistant to nucleophilic attack. However, the 3-nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system[4]. The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition ( k1​ ): The nucleophile attacks C2, breaking aromaticity and forming an anionic σ -complex known as the Meisenheimer complex. The nitro group is critical here; it acts as an electron sink, delocalizing the negative charge onto its oxygen atoms and dramatically lowering the activation energy of this rate-determining step[4].

  • Elimination ( k2​ ): The chloride leaving group is expelled, restoring aromaticity and yielding the final product[5].

SNAr_Mechanism Reactant 2-Chloro-5-bromo- 3-nitropyridine Meisenheimer Meisenheimer Complex (Stabilized by -NO2) Reactant->Meisenheimer k1 (Slow) Nucleophile 3,3-Difluoropyrrolidine Nucleophile->Meisenheimer Attack at C2 Product 5-Bromo-2-(3,3-difluoropyrrolidin- 1-yl)-3-nitropyridine Meisenheimer->Product k2 (Fast) -Cl⁻

S_NAr mechanism highlighting the Meisenheimer complex stabilized by the 3-nitro group.

Quantitative Kinetic Landscape

To understand the reactivity of the 3-nitro-activated pyridine system, we analyze the reaction kinetics of analogous nitro-substituted pyridines with various secondary cyclic amines. The nucleophilicity of the amine and the steric environment dictate the second-order rate constant ( k2​ ). Pyrrolidine derivatives exhibit superior reactivity due to minimal steric hindrance compared to six-membered heterocycles[3].

Nucleophile (Secondary Amine)SubstrateSecond-Order Rate Constant, k2​ ( M−1s−1 )Relative Reactivity
Pyrrolidine 2-Methoxy-3-nitropyridine 6.49×10−5 25.1x
Piperidine 2-Methoxy-3-nitropyridine 1.15×10−5 4.4x
Morpholine 2-Methoxy-3-nitropyridine 2.58×10−6 1.0x (Baseline)

Data derived from kinetic studies of SN​Ar reactions in aqueous solutions at 20°C[3],[6]. The fluorinated analog, 3,3-difluoropyrrolidine, exhibits slightly reduced nucleophilicity compared to unsubstituted pyrrolidine due to the inductive withdrawal of the fluorine atoms, but the reaction remains highly favorable.

Self-Validating Experimental Protocol: Synthesis via SN​Ar

The following protocol details the synthesis of 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine. The methodology is designed as a self-validating system, incorporating in-process controls to ensure mechanistic fidelity.

Reagents:

  • 5-Bromo-2-chloro-3-nitropyridine (1.0 eq)

  • 3,3-Difluoropyrrolidine hydrochloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Suspend 3,3-difluoropyrrolidine hydrochloride (1.2 eq) in anhydrous acetonitrile (0.2 M relative to the pyridine substrate). Add DIPEA (3.0 eq) dropwise at 0°C.

    • Causality: DIPEA serves a dual purpose: it frees the pyrrolidine free base from its hydrochloride salt and scavenges the HCl generated during the SN​Ar reaction. This prevents the protonation and subsequent deactivation of the nucleophile.

  • Electrophile Addition: Slowly add 5-bromo-2-chloro-3-nitropyridine (1.0 eq) to the solution. Maintain the temperature at 0°C during addition to prevent exothermic degradation, then allow the reaction to warm to room temperature (20-25°C).

    • Causality: The extreme electron deficiency of the 2-chloro-3-nitropyridine system makes it highly reactive[5]; elevated temperatures are unnecessary and could lead to side reactions (e.g., attack at C6 or displacement of the bromo group).

  • Reaction Monitoring (Self-Validation Checkpoint 1): After 2 hours, sample the reaction mixture for Thin-Layer Chromatography (TLC) (Eluent: 20% EtOAc in Hexanes) and LC-MS.

    • Validation: The starting material (UV active, higher Rf) should be consumed. LC-MS must show the product mass [M+H]+≈308.0/310.0 (characteristic 1:1 bromine isotope pattern).

  • Quenching and Extraction: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO3​ . Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification (Self-Validation Checkpoint 2): Purify via silica gel column chromatography. Validate the final product via 1H NMR and 19F NMR.

    • Validation: 1H NMR must show the disappearance of the highly deshielded C2-Cl adjacent proton (if applicable to analogs) and the appearance of distinct pyrrolidine multiplet signals. 19F NMR will confirm the presence of the gem-difluoro group.

Medicinal Chemistry Implications

In drug development, the incorporation of the 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine motif serves several strategic purposes:

  • Pharmacokinetic Modulation: The strong electron-withdrawing nature of the nitro group reduces the basicity ( pKa ) of the pyridine nitrogen[7]. This prevents the molecule from being fully protonated at physiological pH, thereby enhancing membrane permeability and oral bioavailability[2].

  • Synthetic Gateway: The nitro group is frequently utilized as a "masked" amine[8]. Post-synthesis, the nitro group can be reduced (e.g., via Iron/Acetic acid or catalytic hydrogenation) to yield a 3-amino-pyridine derivative[5]. This intermediate is a classic precursor for cyclization into imidazo[4,5-b]pyridines, a privileged scaffold in kinase inhibitors and GPCR ligands.

  • Halogen Bonding: The 5-bromo substituent, deactivated by the nitro group, is stable under biological conditions but can participate in highly specific halogen bonding interactions with target protein backbones.

References

  • Johnson, M. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate.[Link]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics.[Link]

  • Ono, N., et al. (2020). Nitro Compounds and Their Derivatives in Organic Synthesis. Molecules, 25(11), 2486.[Link]

  • Nagamatsu, T., et al. (2019). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 24(13), 2404.[Link]

  • Juarez-Vallejo, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 718.[Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen Medical Reviews. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of fluorinated heterocycles into pyridine scaffolds is a cornerstone strategy in modern medicinal chemistry, heavily utilized in the development of kinase inhibitors, PROTACs, and targeted therapeutics[1]. The target compound, 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine , serves as a highly versatile, advanced building block. The gem-difluoro substitution enhances the metabolic stability and lipophilicity of the pyrrolidine ring, while the 5-bromo and 3-nitro groups provide orthogonal handles for downstream functionalization (e.g., Suzuki-Miyaura cross-coupling and nitro reduction, respectively)[2].

This protocol details a highly regioselective Nucleophilic Aromatic Substitution (SNAr) workflow, optimized for scalability, high yield, and minimal byproduct formation.

Mechanistic Grounding & Causality (E-E-A-T)

To ensure robust execution, it is critical to understand the causality behind the reaction design:

  • Absolute Regioselectivity: 5-Bromo-2-chloro-3-nitropyridine possesses two halogens, but they exhibit drastically different reactivities. The 2-chloro position is highly activated for SNAr because it is ortho to the strong electron-withdrawing nitro group and alpha to the electronegative pyridine nitrogen[3]. These groups synergistically stabilize the anionic Meisenheimer complex intermediate. Conversely, the 5-bromo position is unactivated, ensuring the nucleophile exclusively displaces the chlorine atom.

  • The Fluorine Effect on Nucleophilicity: The strong electron-withdrawing inductive effect of the two fluorine atoms at the C3 position of the pyrrolidine ring significantly lowers the pKa of the amine nitrogen[2]. While this makes 3,3-difluoropyrrolidine a weaker nucleophile than unsubstituted pyrrolidine, the extreme electrophilicity of the 2-chloro-3-nitropyridine system easily overcomes this energy barrier, allowing the reaction to proceed smoothly at room temperature[4].

  • Solvent and Base Selection: Anhydrous acetonitrile (CH3CN) is selected as the polar aprotic solvent to optimally solvate and stabilize the polar transition state. N,N-Diisopropylethylamine (DIPEA) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile, while efficiently neutralizing both the HCl salt of the amine and the HCl byproduct generated during the substitution.

Quantitative Reaction Matrix

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountMoles
5-Bromo-2-chloro-3-nitropyridine237.441.002.37 g10.0 mmol
3,3-Difluoropyrrolidine HCl143.561.101.58 g11.0 mmol
N,N-Diisopropylethylamine (DIPEA)129.242.504.35 mL25.0 mmol
Acetonitrile (Anhydrous)41.05Solvent25.0 mLN/A

Experimental Workflow

SNAr_Workflow Start 1. Reagent Preparation 5-Bromo-2-chloro-3-nitropyridine + DIPEA in Anhydrous CH3CN Amine 2. Nucleophile Addition Add 3,3-difluoropyrrolidine HCl dropwise/portions at 0 °C Start->Amine Reaction 3. SNAr Reaction Stir at RT for 2-4 hours Monitor via LC-MS Amine->Reaction Workup 4. Aqueous Workup Quench with H2O, Extract with EtOAc Wash with Brine, Dry over Na2SO4 Reaction->Workup Purification 5. Purification Flash Chromatography (Hexanes/EtOAc) Workup->Purification Product Pure 5-Bromo-2-(3,3-difluoropyrrolidin- 1-yl)-3-nitropyridine Purification->Product

Figure 1: Step-by-step SNAr workflow for the synthesis of the target nitropyridine derivative.

Step-by-Step Synthesis Protocol

Step 1: System Preparation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with dry nitrogen (N2) for 5 minutes to establish an inert atmosphere, preventing moisture from competing as a nucleophile.

Step 2: Dissolution & Base Addition

  • Charge the flask with 5-bromo-2-chloro-3-nitropyridine (2.37 g, 10.0 mmol).

  • Add 25.0 mL of anhydrous acetonitrile, stirring at 400 rpm until a homogeneous solution is achieved.

  • Inject DIPEA (4.35 mL, 25.0 mmol) via syringe. The solution may exhibit a slight color change, indicating the basic environment.

Step 3: Nucleophile Introduction

  • Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The initial SNAr attack is exothermic; cooling prevents local hot spots that could lead to degradation or bis-substitution artifacts.

  • Add 3,3-difluoropyrrolidine hydrochloride (1.58 g, 11.0 mmol) in three equal portions over 10 minutes.

Step 4: Reaction Execution

  • Remove the ice bath and allow the reaction mixture to warm to ambient room temperature (20–25 °C).

  • Stir vigorously for 2 to 4 hours under a continuous nitrogen atmosphere.

Step 5: In-Process Control (Self-Validation)

  • After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade methanol, and analyze via LC-MS.

  • Validation Criteria: The reaction is deemed complete when the starting material peak (m/z 237/239) is fully consumed. The product will appear as a distinct peak with [M+H]+ = m/z 308 and 310 (1:1 ratio, confirming the retention of the bromine isotope pattern).

Step 6: Aqueous Workup

  • Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the acetonitrile.

  • Dilute the resulting crude residue with Ethyl Acetate (EtOAc, 50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water (2 × 25 mL) to remove DIPEA-HCl salts.

    • Saturated aqueous NaHCO3 (25 mL) to neutralize any residual acidic species.

    • Saturated aqueous NaCl (brine, 25 mL) to draw out residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) for 15 minutes. Filter the drying agent and concentrate the filtrate in vacuo.

Step 7: Purification

  • Purify the crude product via silica gel flash chromatography.

  • Use a gradient elution starting from 100% Hexanes to 20% EtOAc in Hexanes. The target compound typically elutes as a bright yellow band due to the nitropyridine chromophore.

  • Pool the pure fractions and evaporate the solvent to yield 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine as a yellow solid.

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Cause: The lowered nucleophilicity of the fluorinated amine may slow the reaction if the temperature is too low or the base is insufficient.

    • Solution: Ensure the DIPEA is fresh and not degraded. If starting material persists after 4 hours, gently heat the reaction to 40 °C for an additional hour.

  • Issue: Emulsion Formation During Workup.

    • Cause: High concentrations of amine salts in the aqueous phase.

    • Solution: Add a small amount of methanol (1-2 mL) or additional brine to the separatory funnel to break the emulsion.

  • Issue: Product Degradation on Silica.

    • Cause: Nitropyridines can sometimes be sensitive to highly acidic silica.

    • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes prior to loading the crude mixture to neutralize active acidic sites.

References

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (Demonstrates practical SNAr coupling conditions using 3,3-difluoropyrrolidine HCl and DIPEA). PMC - NIH.[Link]

  • Proteolysis Targeting Chimeras With Reduced Off-targets (Highlights the synthesis of libraries utilizing SNAr with fluorinated pyrrolidines for advanced therapeutics). bioRxiv.[Link]

Sources

Application Notes & Protocols for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine. This electron-deficient heterocyclic halide is a valuable building block in medicinal chemistry, and its successful functionalization is crucial for the synthesis of novel molecular entities. We delve into the mechanistic rationale behind the selection of optimal reaction conditions, addressing the specific challenges and advantages posed by the substrate's unique electronic and steric properties. The protocol herein is designed for robustness and high yield, and is accompanied by a troubleshooting guide to assist researchers in overcoming common experimental hurdles.

Introduction and Mechanistic Rationale

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, a cornerstone of modern drug discovery and development.[1][2] Its utility stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1]

The target substrate, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine, presents a unique case for optimization. The pyridine core is rendered exceptionally electron-deficient by the synergistic electron-withdrawing effects of the ring nitrogen, the C3-nitro group, and the C2-difluoropyrrolidinyl substituent. This pronounced electronic feature has a direct and favorable impact on the rate-determining step of the catalytic cycle: oxidative addition. Electron-poor aryl halides react more readily with the Pd(0) catalyst to form the key Pd(II) intermediate.[3][4]

However, the bulky 2-(3,3-difluoropyrrolidin-1-yl) group introduces significant steric hindrance around the C5-Br reaction center. This necessitates a careful selection of the catalyst system to overcome the steric barrier while capitalizing on the electronic activation.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the nitropyridine substrate, forming a square-planar Pd(II) complex. This is typically the rate-determining step.[4]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.[4][5]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][4]

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Optimization of Reaction Parameters

Based on the substrate's characteristics, the following components have been selected to ensure an efficient and high-yielding reaction.

  • Catalyst System: A combination of a palladium(II) precatalyst, such as Palladium(II) Acetate (Pd(OAc)₂), and a bulky, electron-rich biarylphosphine ligand is ideal. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an excellent choice. Its bulk facilitates the reductive elimination step and its electron-donating nature promotes the initial oxidative addition, effectively overcoming the steric hindrance of the substrate.[6] Pd(dppf)Cl₂ is also a reliable alternative.[7]

  • Base: A moderately strong inorganic base is required to activate the boronic acid for transmetalation without promoting unwanted side reactions. Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) are highly effective.[8][9] Stronger bases like KOtBu may be necessary for particularly challenging couplings but can increase the risk of side reactions.[5]

  • Solvent System: A polar aprotic solvent capable of solubilizing both the organic and inorganic components is necessary. A mixture of 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio) is standard.[3][10] The water is crucial for dissolving the inorganic base and plays a beneficial role in the catalytic cycle.[10]

  • Temperature: Elevated temperatures are generally required to drive the reaction to completion. A range of 85-100 °C is typical for coupling aryl bromides.[9][11]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine with a representative arylboronic acid.

Experimental_Workflow start Start reagents Combine Substrate, Boronic Acid, Base, Catalyst & Ligand in Flask start->reagents degas Seal, Evacuate, and Backfill with Inert Gas (3x) reagents->degas solvent Add Degassed Solvent System (Dioxane/Water) degas->solvent heat Heat Reaction Mixture (e.g., 95 °C) with Stirring solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion workup Aqueous Workup: Dilute, Extract with Organic Solvent cool->workup dry Dry Organic Layer (e.g., Na₂SO₄), Filter, and Concentrate workup->dry purify Purify via Flash Column Chromatography dry->purify end Characterize Pure Product purify->end

Figure 2: Step-by-step experimental workflow diagram.
Materials and Reagents
  • 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

  • Arylboronic Acid (e.g., Phenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl Acetate, ACS grade

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Silica Gel for column chromatography

  • Inert gas (Nitrogen or Argon)

Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Catalyst Addition: In a separate vial, briefly mix the Palladium(II) Acetate (0.02 eq., 2 mol%) and SPhos (0.04 eq., 4 mol%) before adding them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v ratio, to achieve a substrate concentration of ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Data and Expected Results

The described conditions are expected to provide good to excellent yields for a range of aryl- and heteroarylboronic acids.

ParameterRecommended ConditionRationale
Electrophile 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine1.0 equivalent
Nucleophile Arylboronic Acid1.2 - 1.5 equivalents
Catalyst Pd(OAc)₂2 mol %
Ligand SPhos4 mol %
Base K₂CO₃2.0 - 3.0 equivalents
Solvent 1,4-Dioxane / H₂O (4:1)~0.1 M concentration
Temperature 95 °C-
Time 4 - 16 hoursMonitored by TLC/LC-MS
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst degradation

Table 1: Summary of Optimized Reaction Conditions.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed solvents.3. Insufficient temperature or reaction time.1. Ensure a thoroughly inert atmosphere; use fresh catalyst/ligand.2. Degas solvents by sparging with inert gas for 20-30 min.3. Increase temperature to 100-110 °C; allow longer reaction time.
Dehalogenation Side Product Presence of water/protons and a hydride source in the reaction mixture.[3]Ensure anhydrous solvents (aside from the added water); use a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃.
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species at the start of the reaction.[3]Rigorously exclude oxygen during setup. Ensure the precatalyst is properly reduced to Pd(0) in the initial phase of the cycle.
Protodeborylation of Boronic Acid Boronic acid is unstable under the reaction conditions (hydrolysis).[3]Use the boronic acid pinacol ester instead; use a higher equivalent of the boronic acid (e.g., 2.0 eq.); add the boronic acid portion-wise.
Complex Mixture of Products Reaction temperature is too high, leading to decomposition of starting material or product.Lower the reaction temperature and monitor closely. Screen alternative, milder bases like potassium fluoride (KF).[10]

Table 2: A guide to troubleshooting common issues.

Conclusion

The Suzuki-Miyaura cross-coupling of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine can be achieved in high yields using a well-defined palladium catalyst system. The key to success lies in addressing the substrate's high steric demand with a bulky, electron-rich phosphine ligand while leveraging its inherent electronic activation. The protocol detailed in this application note provides a reliable and scalable method for the synthesis of diverse biaryl and heteroaryl nitropyridines, which are of significant interest to the pharmaceutical and agrochemical industries.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wysocki, R. J., & Szczepankiewicz, W. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2347. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339-16454. [Link]

  • Chan, K. S., et al. (1997). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 62(19), 6800-6802. [Link]

  • Gröger, H., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(71), 16357-16361. [Link]

  • Nakao, Y., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9333-9336. [Link]

  • Fu, G. C., et al. (2010). Pd/P(t-Bu)3-Catalyzed Suzuki Cross-Couplings in the Presence of Water. Organic Letters, 12(24), 5624-5627. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 131(48), 17750-17752. [Link]

  • Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95-98. [Link]

  • Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4456-4466. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions. New Journal of Chemistry, 44(48), 21397-21406. [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]

  • Borhade, S. R., & Shankarling, G. S. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Communications, 112, 5-9. [Link]

  • Gower, N. S., & Wildgoose, G. G. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2011-2019. [Link]

  • Moran, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(20), 12111-12115. [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3043-3054. [Link]

  • Sharma, S., & Van der Eycken, E. V. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5222-5256. [Link]

  • Lejkowski, M., & Charette, A. B. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 872. [Link]

  • Bio, M. M. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-19. [Link]

  • Poss, M. A., & Painted, C. (2001). A highly efficient synthesis of 2-[3-aminopropyl]-5,6,7,8-tetrahydronaphthyridine via a double Suzuki reaction and a Chichibabin cyclization. Tetrahedron Letters, 42(41), 7291-7294. [Link]

  • Selepe, M. A., & van Heerden, F. R. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(4), 4699-4729. [Link]

Sources

The Strategic Application of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine in Modern Kinase Inhibitor Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unpacking a Privileged Scaffold in Kinase Inhibitor Design

In the landscape of targeted therapeutics, protein kinases remain a pivotal target class, with their dysregulation being a cornerstone of numerous pathologies, including cancer and autoimmune diseases.[1][2] The pursuit of potent and selective kinase inhibitors is a continuous endeavor in medicinal chemistry, demanding innovative molecular scaffolds that can effectively navigate the ATP-binding site.[1][3] This guide focuses on the strategic application of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine , a compound poised for significant utility in kinase inhibitor drug discovery. While this specific molecule may represent a novel entity in the field, its constituent parts—a substituted nitropyridine core and a difluorinated pyrrolidine moiety—are well-established pharmacophores. This document will dissect the rationale behind its design, provide detailed protocols for its application, and offer insights into its potential for generating next-generation kinase inhibitors.

The core structure, a 5-bromo-3-nitropyridine, is a versatile building block. The pyridine ring is a common feature in many kinase inhibitors, often forming crucial hydrogen bond interactions with the hinge region of the kinase active site.[4] The bromine atom at the 5-position serves as a key handle for synthetic elaboration, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki reaction, allowing for the introduction of diverse aryl or heteroaryl groups to explore the kinase's binding pocket.[5] The nitro group, following reduction to an amine, provides another critical point for synthetic diversification, enabling the construction of various side chains that can influence potency and selectivity.[6]

The 2-substituted (3,3-difluoropyrrolidin-1-yl) moiety is of particular interest. The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and cell permeability.[7] The difluorinated pyrrolidine ring, in particular, can offer conformational constraints and engage in favorable non-covalent interactions within the ATP-binding site, contributing to both potency and selectivity.[7]

This guide will provide a comprehensive overview of how to leverage the unique chemical features of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine in a kinase inhibitor discovery program.

PART 1: CORE DIRECTIVE - Application Notes & Strategic Rationale

The 5-Bromo-3-nitropyridine Core: A Gateway to Kinase Selectivity

The 5-bromo-3-nitropyridine scaffold is a powerful starting point for fragment-based and structure-based drug design.[8][9] Its utility stems from the orthogonal reactivity of the bromo and nitro functionalities.

  • The Bromine at C5: This position is primed for Suzuki, Stille, or other cross-coupling reactions. This allows for the systematic exploration of the solvent-exposed region of the kinase active site. By introducing a library of boronic acids or stannanes, researchers can rapidly generate a diverse set of analogues to probe for favorable interactions and build selectivity against off-target kinases.

  • The Nitro Group at C3: This electron-withdrawing group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the C2 position, facilitating the introduction of the difluoropyrrolidine moiety. Following this, the nitro group can be readily reduced to an amine. This newly formed amino group serves as a versatile handle for amide bond formation, sulfonylation, or reductive amination to append a variety of side chains that can target the ribose-binding pocket or other regions of the ATP-binding site.

The 3,3-Difluoropyrrolidin-1-yl Moiety: Enhancing Drug-like Properties

The introduction of the 3,3-difluoropyrrolidine group is a strategic move to imbue the resulting kinase inhibitors with improved pharmacological properties.

  • Metabolic Stability: The gem-difluoro group is a bioisostere for a carbonyl or a hydroxyl group but is resistant to oxidation, a common metabolic liability. This can lead to an improved pharmacokinetic profile.

  • Conformational Rigidity: The pyrrolidine ring introduces a degree of conformational constraint, which can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and thus increasing potency. The fluorine atoms can further influence the puckering of the pyrrolidine ring.

  • Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds with backbone amides and interactions with aromatic rings within the active site.

Illustrative Application: Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a well-validated target in B-cell malignancies and autoimmune diseases.[10][11] The development of covalent BTK inhibitors like ibrutinib has revolutionized treatment paradigms.[12][13][14] However, acquired resistance, often through mutation of the C481 residue to which covalent inhibitors bind, necessitates the development of novel, non-covalent inhibitors.[15][16]

The 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine scaffold is an excellent starting point for the design of novel BTK inhibitors. A plausible design strategy would involve:

  • Suzuki coupling at the C5 position with a substituted phenyl or heteroaryl group to mimic the interactions of known BTK inhibitors.

  • Reduction of the nitro group to an amine.

  • Acylation of the resulting amine with a warhead-containing moiety (e.g., an acrylamide) for a covalent inhibitor or with other groups to optimize non-covalent interactions.

The difluoropyrrolidine would be positioned to interact with the solvent-exposed region of the BTK active site, potentially enhancing selectivity and potency.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - Experimental Protocols

The following protocols provide a generalized workflow for utilizing 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine in a kinase inhibitor discovery campaign.

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol details the coupling of an aryl or heteroaryl boronic acid to the 5-position of the pyridine ring.

Materials:

  • 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

  • Aryl- or heteroaryl-boronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Aqueous Na₂CO₃ solution

  • 1,4-Dioxane

  • Nitrogen or Argon source

  • Round-bottom flask and condenser

  • Stir plate and heating mantle

Procedure:

  • To a round-bottom flask, add 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine (1 equivalent), the desired boronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and the aqueous Na₂CO₃ solution (2 equivalents).

  • Heat the reaction mixture to 90-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group to an amine, a crucial step for further derivatization.

Materials:

  • 5-Aryl/heteroaryl-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine (from Protocol 1)

  • Iron powder (5 equivalents)

  • Ammonium chloride (catalytic amount)

  • Ethanol/Water mixture (e.g., 4:1)

  • Round-bottom flask and condenser

  • Stir plate and heating mantle

Procedure:

  • To a round-bottom flask, add the nitropyridine starting material (1 equivalent), iron powder (5 equivalents), and a catalytic amount of ammonium chloride.

  • Add the ethanol/water solvent mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the iron salts, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired aminopyridine. This product is often used in the next step without further purification.

Protocol 3: Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of newly synthesized compounds against a target kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handling robot

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted inhibitor compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase (often 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
Example-001BTK50
Example-002JAK2>10,000
Example-003FLT3250

PART 3: VISUALIZATION & FORMATTING

Signaling Pathway Diagram

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Hydrolysis of PIP2 NFkB_MAPK NF-κB & MAPK Pathways DAG_IP3->NFkB_MAPK Cell_Response Cell Proliferation & Survival NFkB_MAPK->Cell_Response Inhibitor 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl) -3-aminopyridine Derivative Inhibitor->BTK Inhibition

Caption: Simplified BTK signaling pathway and the point of inhibition.

Experimental Workflow Diagram

Kinase_Inhibitor_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening & Optimization Start 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl) -3-nitropyridine Suzuki Protocol 1: Suzuki Coupling Start->Suzuki Reduction Protocol 2: Nitro Reduction Suzuki->Reduction Derivatization Amide Coupling / Further Modification Reduction->Derivatization Library Compound Library Derivatization->Library Assay Protocol 3: Kinase Inhibition Assay (IC₅₀) Library->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR SAR->Derivatization Design Feedback Selectivity Kinome Selectivity Profiling SAR->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Caption: Workflow for kinase inhibitor discovery using the target scaffold.

Conclusion

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine represents a highly promising and versatile starting material for the discovery of novel kinase inhibitors. Its strategic combination of a synthetically tractable substituted pyridine core and a difluorinated pyrrolidine moiety for enhanced drug-like properties provides a solid foundation for generating potent and selective inhibitors against a range of kinase targets. The protocols and strategies outlined in this guide offer a roadmap for researchers to effectively harness the potential of this and similar scaffolds in their drug discovery endeavors.

References

  • OUCI. Exploring the kinase-inhibitor fragment interaction space facilitates the discovery of kinase inhibitor overcoming resistance by mutations. Available from: [Link]

  • Chemical-Konomics. Drug Discovery - Inhibitor. Available from: [Link]

  • PubMed. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a pyrrolo[2,3-d]pyrimidine Scaffold. Available from: [Link]

  • SpringerLink. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Available from: [Link]

  • PubMed. ABBV-105, a selective and irreversible inhibitor of Bruton's tyrosine kinase, is efficacious in multiple preclinical models of inflammation. Available from: [Link]

  • PMC. Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Available from: [Link]

  • ASH Publications. A fresh look at covalent BTK inhibitor resistance. Blood. Available from: [Link]

  • ACS Publications. Bruton's Tyrosine Kinase Inhibitors: Approaches to Potent and Selective Inhibition, Preclinical and Clinical Evaluation for Inflammatory Diseases and B Cell Malignancies. Journal of Medicinal Chemistry. Available from: [Link]

  • Google Patents. Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
  • AACR Journals. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell. Available from: [Link]

  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]

  • MDPI. Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Available from: [Link]

  • RCSB PDB. 5KUP: Bruton's tyrosine kinase (BTK) with pyridazinone compound 9. Available from: [Link]

  • PNAS. A novel mechanism by which small molecule inhibitors induce the DFG flip in Aurora A. Available from: [Link]

  • ResearchGate. ABBV-105, a selective and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), is efficacious in multiple preclinical models of inflammation. Available from: [Link]

  • PMC. Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib. Available from: [Link]

  • ACS Publications. Discovery of a Series of 2,5-Diaminopyrimidine Covalent Irreversible Inhibitors of Bruton's Tyrosine Kinase with in Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Available from: [Link]

  • ResearchGate. Inhibition Profiles for Reference Compounds and Clinically Relevant Kinase Inhibitors. Available from: [Link]

  • MDPI. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Available from: [Link]

  • Blue Ridge Institute for Medical Research. Properties of FDA-approved small molecule protein kinase inhibitors. Available from: [Link]

  • Wikipedia. Targeted covalent inhibitors. Available from: [Link]

  • MDPI. The Development of BTK Inhibitors: A Five-Year Update. Available from: [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • PMC. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Available from: [Link]

  • PubMed. 5-Substituted pyrido[2,3-d]pyrimidine, an inhibitor against three receptor tyrosine kinases. Available from: [Link]

  • bioRxiv. KinaFrag explores the kinase-ligand fragment interaction space for selective kinase inhibitor discovery. Available from: [Link]

  • Patient Power. Covalent BTK Inhibitors: Which One is Best, and When Can I Switch?. Available from: [Link]

  • ResearchGate. Distinct binding modes of covalent BTK inhibitors to the BTK... Available from: [Link]

Sources

Best organic solvents for dissolving 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine in in-vitro studies

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the selection and validation of organic solvents for dissolving the novel heterocyclic compound, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine, for use in in-vitro biological assays. Due to its complex structure featuring both polar and non-polar moieties, achieving a balance between adequate solubilization and minimal bioassay interference is paramount. This guide details the physicochemical rationale for solvent selection, provides a systematic workflow for solubility determination, and presents robust protocols for the preparation of stock solutions and their subsequent dilution for cell-based and biochemical assays. The core recommendation is to initiate solubility and compatibility testing with Dimethyl Sulfoxide (DMSO), while emphasizing the critical importance of maintaining final solvent concentrations below cytotoxic thresholds, typically under 0.5% (v/v), and the mandatory inclusion of vehicle controls in all experiments.

Introduction: The Solubility Challenge

The compound 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine is a complex heterocyclic molecule intended for biological evaluation. Successful in-vitro studies, whether cell-based or enzymatic, are fundamentally dependent on the effective and consistent delivery of the test compound to the biological system. As with many novel chemical entities, this compound is predicted to have poor aqueous solubility, necessitating the use of an organic solvent to create a concentrated stock solution.

The choice of solvent is not trivial; it must dissolve the compound at a sufficiently high concentration while exhibiting minimal to no intrinsic biological activity or cytotoxicity when diluted to its final working concentration in the assay medium.[1][2] An inappropriate solvent or an excessive final concentration can lead to experimental artifacts, such as false-positive or false-negative results, cell death, or direct interference with assay components, thereby compromising data integrity.[1][3][4] This guide provides the scientific rationale and practical steps to navigate this critical experimental parameter.

Physicochemical Profile and Solubility Prediction

A rational approach to solvent selection begins with an analysis of the compound's structure.

  • Pyridine Ring: A basic heterocyclic aromatic ring.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and polar group. The presence of a nitro group on a pyridine ring facilitates nucleophilic substitution.[5]

  • Bromo Group (-Br): Increases molecular weight and lipophilicity.

  • 3,3-difluoropyrrolidin-1-yl Group: A saturated heterocyclic substituent. The two fluorine atoms significantly increase local polarity and can act as weak hydrogen bond acceptors.

The molecule possesses both lipophilic (bromo-substituted pyridine) and highly polar (nitro, difluoro) regions, making it amphiphilic. Such compounds are often poorly soluble in water but may be soluble in polar aprotic solvents that can accommodate both features.[6] Based on solubility data for similar nitropyridine structures, solvents like tetrahydrofuran, acetone, and acetonitrile show high solubilizing capacity, while alcohols like methanol and ethanol are also effective.[7] However, for biological assays, biocompatibility is the deciding factor.

Candidate Solvents for In-Vitro Assays

The most common organic solvents used in biological research are selected for their broad solubilizing power and relatively well-characterized biological effects.[6][8] The primary candidates for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine are detailed in Table 1.

Table 1: Properties of Recommended Starting Solvents for In-Vitro Studies

SolventTypeDielectric Constant (20°C)Key Considerations for In-Vitro UseMax Recommended Final Conc. (v/v)
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2Universal solvent for drug discovery; dissolves a wide range of compounds.[8] Can induce cell differentiation or stress at higher concentrations.[1]≤ 0.5% [2][8][9]
Ethanol (EtOH) Polar Protic24.5Good solvent for moderately polar compounds. Can have immunosuppressive or cytotoxic effects at higher concentrations.[1] Less toxic than methanol.≤ 0.5% [9]
Methanol (MeOH) Polar Protic33.0Stronger solvent than ethanol but more toxic. Can inhibit some metabolic enzymes like aldehyde oxidase.[4] Use with caution.≤ 0.5%
Polyethylene Glycol 400 (PEG 400) Polar Protic12.5Generally shows the least inhibition of metabolic enzyme activities.[4] Can be more viscous and difficult to work with.≤ 1.0%

Primary Recommendation: Dimethyl Sulfoxide (DMSO) should be the first solvent investigated. Its ability to dissolve both polar and non-polar compounds makes it the most likely candidate to successfully solubilize the target molecule.[6][8] Its effects on a vast number of cell lines and assays are well-documented, with a general consensus that final concentrations below 0.5% are well-tolerated by most systems.[2][9]

Experimental Workflow and Protocols

A systematic approach is essential to identify the optimal solvent and working concentration. The following workflow, illustrated in the diagram below, provides a clear path from initial testing to final assay execution.

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Stock Solution & Vehicle Control cluster_2 Phase 3: Assay Validation A Weigh Compound B Test Solubility in DMSO (Primary Candidate) A->B C Test Solubility in EtOH, MeOH (Secondary Candidates) B->C If No D Decision: Is solubility ≥ 200x final assay concentration? B->D If Yes C->D E Prepare 10-50 mM Stock Solution in Selected Solvent D->E F Prepare Vehicle Control (Solvent Only) G Determine Max Tolerated Solvent Conc. (e.g., 0.1%, 0.25%, 0.5%, 1.0%) H Run Assay with Vehicle Control at proposed final concentration G->H I Decision: Does vehicle control show adverse effects? H->I I->G Yes, lower concentration J Proceed with Compound Screening I->J No

Caption: Experimental workflow for solvent selection and validation.

Protocol 1: Quantitative Solubility Determination

This protocol allows for the precise determination of the saturation solubility of the compound in the candidate solvents.

  • Preparation: Add an excess amount of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine to a tared glass vial (e.g., add 5-10 mg to 1 mL of solvent). The presence of undissolved solid is essential.

  • Equilibration: Seal the vial tightly and place it on a rotator or shaker at a constant, recorded temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully collect a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

  • Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of the compound.

  • Calculation: Calculate the original concentration in the supernatant to determine the saturation solubility in mg/mL or mM.

Protocol 2: Preparation and Use of a DMSO Stock Solution for Cell-Based Assays

This protocol describes the standard procedure for preparing a stock solution and diluting it for a typical cell-based experiment.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of the compound (e.g., 3.2 mg) into a sterile microcentrifuge tube.

    • Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of a 320 g/mol compound, add 1.0 mL of DMSO).

    • Vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Vehicle Control Validation:

    • Before testing the compound, it is mandatory to test the effect of the solvent alone on your assay system.

    • Prepare dilutions of your stock solvent (e.g., 100% DMSO) in your complete cell culture medium to achieve final concentrations that you might use in your experiment (e.g., 1.0%, 0.5%, 0.25%, 0.1%).

    • Treat your cells or enzyme with these "vehicle control" media and compare the results (e.g., cell viability, enzyme activity) to an untreated control (medium only).

    • The highest concentration of solvent that shows no significant effect on the assay baseline is your maximum tolerated concentration. For most cell lines, this is ≤0.5% DMSO.[1][9]

  • Dosing Solution Preparation (Serial Dilution):

    • Perform serial dilutions of your high-concentration stock solution to create intermediate stocks. It is best practice to perform these dilutions in 100% DMSO to avoid precipitation.

    • For the final step, dilute the intermediate stocks into the complete cell culture medium to achieve the final desired assay concentrations. Ensure the final DMSO concentration is consistent across all treatment groups (including the "zero compound" vehicle control) and does not exceed the predetermined maximum tolerated level.

Decision-Making Framework for Solvent Selection

The following decision tree provides a logical guide for researchers to select the most appropriate solvent system.

G start Start: Select Solvent for 5-Bromo-2-(...)-3-nitropyridine sol_test_dmso Step 1: Test Solubility in 100% DMSO start->sol_test_dmso sol_ok Is solubility sufficient for a concentrated stock (e.g., >10 mM)? sol_test_dmso->sol_ok tox_test Step 2: Determine Max Tolerated Final DMSO Concentration in Assay (Typically start testing at 0.5%) sol_ok->tox_test Yes sol_test_alt Step 1a: Test Solubility in Alternative Solvent (e.g., Ethanol) sol_ok->sol_test_alt No tox_ok Is assay background stable at this concentration? tox_test->tox_ok proceed SUCCESS: Use DMSO. Maintain consistent final concentration and always use a vehicle control. tox_ok->proceed Yes lower_conc Action: Lower the final DMSO concentration (e.g., to 0.25% or 0.1%) and re-test. tox_ok->lower_conc No lower_conc->tox_test sol_alt_ok Is solubility sufficient? sol_test_alt->sol_alt_ok sol_alt_ok->tox_test Yes (Proceed with Ethanol) reconsider FAILURE: Compound may be unsuitable for this assay format. Consider formulation development. sol_alt_ok->reconsider No

Caption: Decision tree for selecting an appropriate organic solvent.

Conclusion and Best Practices

The successful in-vitro evaluation of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine hinges on the careful and systematic selection of an appropriate organic solvent.

  • Start with DMSO: Given its broad solubilizing power, DMSO is the primary candidate for creating stock solutions of this compound.

  • Validate, Don't Assume: Never assume a solvent is inert. Always perform a vehicle control experiment to determine the maximum tolerated solvent concentration for your specific cell line or assay system.

  • Maintain Low Concentrations: Aim for a final solvent concentration of ≤0.5% (v/v) in the final assay volume.[2] If toxicity is observed, the concentration must be lowered.

  • Consistency is Key: The final solvent concentration must be identical in all wells (except for the absolute negative control), including the vehicle control and all concentrations of the test compound.

  • Proper Storage: Store stock solutions in aliquots at -20°C or -80°C to maintain compound integrity and prevent solvent degradation.

By adhering to these principles and protocols, researchers can generate reliable and reproducible in-vitro data, ensuring that the observed biological effects are attributable to the test compound and not an artifact of the solvent.

References

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894. [Link]

  • Ianev, E., El-Shafey, A. M., & Denev, P. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Applied Sciences, 11(11), 5235. [Link]

  • PubChem. (n.d.). 5-Bromo-2,3-difluoropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ammirati, M. J., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]

  • Zhang, Y., et al. (2019). Solubility Measurement and Modeling of 3-Hydroxy-2-nitropyridine in Ten Pure Solvents and Two Binary Mixed Solvents for T = (278.15–318.15) K. Journal of Chemical & Engineering Data, 64(11), 4861–4871. [Link]

  • El-Sayed, N. N. E., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Advances, 12(42), 27365-27382. [Link]

  • Kielar, M., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5664. [Link]

  • Zhang, X., et al. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. Molecules, 27(11), 3448. [Link]

  • Liu, W., et al. (2016). Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform. Analytical Methods, 8(3), 515-521. [Link]

  • Jamalzadeh, L., Ghafoori, H., Sariri, R., & Rabuti, H. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry, 4(1). [Link]

  • Locuson, C. W., & Tracy, T. S. (2006). The Use and Abuse of Organic Solvents in In Vitro Drug Metabolism Assays. Indian Journal of Pharmaceutical Sciences, 68(4), 427. [Link]

  • Bakke, J. M., & Ranes, E. (2001). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

  • Zhang, Y., et al. (2018). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. Molecules, 23(11), 2999. [Link]

  • ResearchGate. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Organic Solvents in Chemistry and Laboratories. Retrieved from [Link]

  • Attia, D. A. (2015). In vitro and in vivo Studies of Repaglinide Fast Dissolving Tablet Utilizing Solid Dispersion Techniques. International Journal of Pharmaceutical Sciences and Research, 6(1), 1000-1011. [Link]

  • Yılgör, H., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Experimental Biomedical Research, 5(1), 41-50. [Link]

Sources

Application Note: Utilizing 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine as a Versatile Building Block in API Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale for the Scaffold

In modern medicinal chemistry, the design of Active Pharmaceutical Ingredients (APIs) heavily relies on highly functionalized, orthogonal building blocks. 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine represents a masterclass in scaffold design, combining three distinct functional nodes that allow for rapid, late-stage diversification.

  • The 3,3-Difluoropyrrolidine Motif : Fluorination at the 3-position of the pyrrolidine ring drastically lowers the basicity of the amine (pKa drops from ~11 to ~7.5) due to the strong electron-withdrawing inductive effect. This modification significantly improves membrane permeability and metabolic stability. Furthermore, the stereoelectronic gauche effect pre-organizes the ring into a specific puckered conformation, reducing entropic penalties upon target binding [[1]]([Link]). This exact motif has been successfully deployed in the synthesis of highly selective dipeptidyl peptidase-4 (DPP-4) inhibitors and kinase inhibitors .

  • Orthogonal Pyridine Reactivity : The precursor, 2-chloro-5-bromo-3-nitropyridine, is a highly programmable electrophile. The 2-position chloride is strongly activated for Nucleophilic Aromatic Substitution (SNAr) by both the adjacent pyridine nitrogen and the electron-withdrawing 3-nitro group. Conversely, the 5-bromo group is electronically deactivated toward SNAr, remaining perfectly intact for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) .

Synthetic Workflow & Orthogonal Functionalization

The following workflow illustrates the logical progression from the raw di-halo pyridine to a highly decorated 3-amido-5-aryl pyridine API candidate. The sequence is designed to prevent cross-reactivity by exploiting the inherent electronic properties of the scaffold.

Workflow A 2-Chloro-5-bromo- 3-nitropyridine C 5-Bromo-2-(3,3-difluoro- pyrrolidin-1-yl)-3-nitropyridine A->C DIPEA, THF B 3,3-Difluoropyrrolidine B->C E 3-Amino Intermediate C->E EtOH/H2O, 80 °C D Nitro Reduction (Fe, NH4Cl) D->E G 3-Amido-5-bromo Pyridine Scaffold E->G DCM, 0 °C F Amidation (R-COCl, Pyridine) F->G I Final API Candidate G->I Pd(dppf)Cl2, Base H Suzuki Coupling (Ar-B(OH)2, Pd) H->I

Fig 1: Orthogonal synthetic workflow from building block to 3-amido-5-aryl pyridine API scaffold.

Validated Experimental Protocols

As a self-validating system, each protocol below includes specific causal reasoning for reagent selection and In-Process Controls (IPCs) to ensure process integrity.

Protocol A: SNAr Synthesis of the Target Building Block

Objective : Regioselective functionalization of the 2-position while preserving the 5-bromo handle.

  • Preparation : Charge a dry, nitrogen-flushed reactor with 2-chloro-5-bromo-3-nitropyridine (1.0 eq) and anhydrous Tetrahydrofuran (THF) (10 volumes).

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA is chosen over Triethylamine because its increased steric bulk prevents competitive nucleophilic attack on the highly activated pyridine ring, while efficiently neutralizing the hydrochloride salt of the incoming amine.

  • Nucleophile Addition : Cool the mixture to 0 °C using an ice bath. Add 3,3-difluoropyrrolidine hydrochloride (1.05 eq) portionwise over 15 minutes.

    • Causality: The reaction is highly exothermic due to the extreme electrophilicity of the 2-position; portionwise addition at 0 °C prevents thermal runaway and impurity formation.

  • Reaction : Remove the ice bath and stir at room temperature (20–25 °C) for 3 hours.

  • Self-Validation (IPC) : Analyze via TLC (Hexanes/EtOAc 3:1) or HPLC. The reaction is complete when the starting material peak (< 1%) disappears at 254 nm.

  • Workup : Quench with water (10 volumes), extract with Ethyl Acetate (3 x 5 volumes), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product as a yellow solid.

Protocol B: Chemoselective Nitro Reduction

Objective : Reduction of the 3-nitro group to a primary amine without triggering hydrodehalogenation of the 5-bromo substituent.

  • Preparation : Dissolve 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine (1.0 eq) in a mixture of Ethanol and Water (4:1 v/v, 15 volumes).

  • Reagent Addition : Add Ammonium chloride (NH₄Cl) (5.0 eq) and Iron (Fe) powder (325 mesh, 5.0 eq).

    • Causality: Standard catalytic hydrogenation (H₂, Pd/C) poses a severe risk of cleaving the sensitive C-Br bond. The Fe/NH₄Cl system operates via a single-electron transfer (SET) mechanism that is completely chemoselective for the nitro group, preserving the aryl bromide handle for late-stage cross-coupling [[2]]([Link]).

  • Reaction : Heat the suspension to 80 °C and stir vigorously for 4 hours.

  • Self-Validation (IPC) : Monitor by LC-MS. The reaction is complete when the vibrant yellow color fades to a pale suspension and the mass shifts by -30 Da (indicating the loss of two oxygen atoms and the addition of two protons).

  • Workup : Cool to room temperature and filter the mixture through a pad of Celite to remove iron oxides. Wash the filter cake generously with hot Ethanol. Concentrate the filtrate, dilute with saturated aqueous NaHCO₃, and extract with Dichloromethane (DCM). Dry and concentrate to afford 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine.

Protocol C: Late-Stage Amidation

Objective : Installation of a pharmacophore via the newly formed primary amine.

  • Preparation : Dissolve the 3-aminopyridine intermediate (1.0 eq) in anhydrous DCM (10 volumes) and add Pyridine (2.0 eq) as an acid scavenger.

  • Reaction : Cool to 0 °C and dropwise add the desired Aroyl Chloride (1.1 eq). Stir for 2 hours at room temperature.

  • Self-Validation (IPC) : Confirm complete consumption of the amine via TLC (formation of a distinct, less polar spot).

  • Workup : Wash with 1N HCl to remove excess pyridine, followed by brine. Dry and concentrate to yield the 3-amido-5-bromo scaffold, primed for Suzuki coupling.

Quantitative Process Metrics

The following table summarizes the expected quantitative outcomes and critical control parameters for the scale-up of this building block and its immediate downstream derivatives.

Synthetic StepTarget IntermediateTypical Yield (%)HPLC Purity (%)Critical In-Process Control (IPC)
1. SNAr 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine88–92>98.0Disappearance of starting material at 254 nm.
2. Nitro Reduction 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine80–85>95.0Color change (yellow to pale); LC-MS mass shift (-30 Da).
3. Amidation N-(5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-yl)amide75–85>97.0Complete consumption of diamine; formation of less polar spot on TLC.
4. Suzuki Coupling 5-Aryl-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amide API65–80>99.0HPLC monitoring for debrominated side-product.

References

  • Title: Practical Preparation of 3,3-Difluoropyrrolidine. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • [[3]]([Link]) Title: New Synthetic Route to a Dipeptidyl Peptidase-4 Inhibitor. Source: Organic Process Research & Development (ACS Publications). URL: [Link]

  • [[2]]([Link]) Title: Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

Application Note: Strategic Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds for pharmaceutical and materials science research.[1][2] This guide provides an in-depth analysis and detailed experimental protocols for the palladium-catalyzed amination of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine, a highly functionalized and electron-deficient heteroaromatic substrate. We will dissect the unique challenges posed by this molecule—namely the presence of a base-sensitive nitro group and the potential for catalyst inhibition by the pyridine nitrogen. This document presents field-proven strategies, including the selection of appropriate catalyst systems, bases, and solvents, to navigate these challenges effectively. Two detailed, step-by-step protocols are provided as robust starting points for researchers coupling this substrate with a diverse range of primary and secondary amines.

Introduction: The Strategic Importance of the Substrate

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine is a valuable building block in drug discovery. The pyridine core is a privileged scaffold in medicinal chemistry, and the strategic placement of bromo, nitro, and difluoropyrrolidinyl groups offers distinct vectors for chemical elaboration. The Buchwald-Hartwig amination at the C5-position is a key transformation, allowing for the introduction of diverse amine nucleophiles to build molecular complexity and modulate pharmacological properties.

However, the substrate's electronic and functional group profile presents specific synthetic hurdles:

  • High Electron Deficiency: The pyridine nitrogen and the C3-nitro group strongly withdraw electron density, activating the C5-bromo bond for oxidative addition but also increasing the molecule's sensitivity.

  • Base-Sensitive Nitro Group: The presence of a nitro group is often incompatible with the strong alkoxide bases (e.g., NaOtBu) traditionally used in Buchwald-Hartwig aminations, which can lead to decomposition or unwanted side reactions.[3][4]

  • Coordinating Heterocycle: Pyridine-based substrates can coordinate to the palladium center, potentially inhibiting catalytic activity.[5][6]

This guide explains the causality behind experimental choices to overcome these challenges, ensuring reliable and reproducible outcomes.

Mechanistic Foundation of the Buchwald-Hartwig Amination

A foundational understanding of the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process is generally accepted to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][7] The choice of ligand, base, and solvent directly influences the rate and efficiency of each step.

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex amine_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ Amine Complex oa_complex->amine_complex amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex amine_complex->amido_complex Deprotonation amido_complex->pd0 bh_x Base-H⁺Br⁻ amido_complex->bh_x product Ar-NR¹R² amido_complex->product Reductive Elimination arbr Ar-Br arbr->pd0 Oxidative Addition amine HNR¹R² amine->oa_complex Ligand Exchange base Base base->amine_complex

Figure 1: A generalized catalytic cycle for the Buchwald-Hartwig amination.

Core Principles for Protocol Design

Successful amination of this substrate hinges on a catalyst system that is both highly active and tolerant of the nitro functionality.

Catalyst and Ligand Selection: The Key to Success

For challenging substrates, particularly electron-deficient heteroaryl halides, modern biaryl monophosphine ligands are superior to older generations of catalysts.[6][8] These ligands are both bulky and electron-rich, which promotes the formation of a monoligated, 14-electron Pd(0) species. This sterically accessible complex accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps.[1]

  • Recommended Ligands:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and robust ligand for a wide range of C-N couplings.

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often effective for couplings involving secondary amines.[3]

    • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Excellent for accommodating sterically hindered amines and functionalized substrates.

  • Palladium Source:

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common, reliable Pd(0) source.

    • Pd(OAc)₂ (Palladium(II) acetate): Requires in situ reduction to Pd(0), which is typically accomplished by the phosphine ligand or amine.[3]

    • Pre-catalysts (e.g., XPhos Pd G3): These are air-stable Pd(II) complexes that rapidly form the active Pd(0) catalyst upon exposure to a base.[5] They offer superior reproducibility and are highly recommended for optimizing difficult transformations.

Base Selection: Protecting the Nitro Group

This is the most critical parameter. Strong bases like sodium tert-butoxide (NaOtBu) must be avoided.[3] Weaker inorganic or organic bases are required to prevent substrate degradation while still being strong enough to deprotonate the palladium-amine complex in the catalytic cycle.

  • Recommended Bases:

    • K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate): Moderately weak inorganic bases with good solubility in common solvents. They are an excellent first choice for screening reactions with nitro-containing substrates.[4][5]

    • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): A non-nucleophilic organic base that can be effective under milder conditions, often avoiding the issues associated with heterogeneous inorganic bases.[9]

Solvent and Temperature Considerations

The choice of solvent is primarily dictated by the solubility of the reagents and the required reaction temperature.

  • Recommended Solvents: Aprotic solvents are standard.

    • Toluene, Dioxane, THF (Tetrahydrofuran): All are widely used and effective.[5] Toluene and dioxane are favored for higher reaction temperatures (typically 80-110 °C).

  • Temperature: Reactions are typically heated to ensure a reasonable reaction rate. A starting temperature of 100 °C is common, but optimization may be required depending on the reactivity of the specific amine nucleophile.

Experimental Protocols and Workflow

The following protocols provide detailed, step-by-step methodologies. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques to prevent oxidation of the catalyst.

Experimental Workflow start Start setup Assemble & Dry Glassware (Schlenk Flask/Reaction Vial) start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert add_solids Add Solids: 1. Aryl Bromide 2. Pd Source & Ligand 3. Base inert->add_solids add_liquids Add Anhydrous Solvent & Amine Nucleophile add_solids->add_liquids reaction Heat & Stir Reaction (Typically 80-110 °C) add_liquids->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Cool & Perform Aqueous Workup (Filter, Dilute, Wash) monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify end Characterize Product purify->end

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Protocol A: General Conditions with a Weak Inorganic Base

This protocol is a robust starting point for coupling with most primary and secondary amines and is designed to be compatible with the nitro group.

Reagents & Materials Summary

ComponentRoleSuggested Molar Eq.Typical Loading
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridineElectrophile1.0-
Amine NucleophileNucleophile1.2-
Pd₂(dba)₃Pd(0) Source0.02 (2 mol % Pd)-
XPhosLigand0.04 (4 mol %)-
K₃PO₄Base2.0-
Anhydrous TolueneSolvent-~0.1 M

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), XPhos (0.04 eq.), and finely ground K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Reagent Addition: Through the septum, add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. Add the amine nucleophile (1.2 eq.) via syringe. If the amine is a solid, it should be added in Step 1.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol B: Mild Conditions with an Organic Base

This protocol is designed for reactions involving particularly sensitive amine nucleophiles or when homogenous conditions are preferred.[9]

Reagents & Materials Summary

ComponentRoleSuggested Molar Eq.Typical Loading
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridineElectrophile1.0-
Amine NucleophileNucleophile1.5-
XPhos Pd G3Pre-catalyst0.02 (2 mol % Pd)-
DBUBase2.0-
Anhydrous DioxaneSolvent-~0.1 M

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine (1.0 eq.) and XPhos Pd G3 pre-catalyst (0.02 eq.).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described in Protocol A.

  • Reagent Addition: Add anhydrous dioxane, followed by the amine nucleophile (1.5 eq.) and DBU (2.0 eq.) via syringe.

  • Reaction: Heat the homogeneous mixture to 90 °C and stir for 12-24 hours.

  • Monitoring, Workup, and Purification: Follow steps 5-8 as detailed in Protocol A.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxidation); Insufficiently strong base; Low temperature.Ensure rigorous inert atmosphere technique. Switch to a pre-catalyst. Screen alternative bases (e.g., Cs₂CO₃). Increase temperature in 10 °C increments.
Hydrodehalogenation Presence of water; β-hydride elimination from amine.Use rigorously dried solvents and reagents. This side reaction is less common with modern biarylphosphine ligands.[1]
Substrate Decomposition Base is too strong; Temperature is too high.Switch to a weaker base (K₃PO₄ -> DBU). Reduce the reaction temperature.

Conclusion

The successful Buchwald-Hartwig amination of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine is readily achievable through the rational selection of a modern catalyst system and, most critically, a base that is compatible with the electron-withdrawing nitro group. The use of bulky, electron-rich biaryl monophosphine ligands in combination with weak inorganic bases like K₃PO₄ or organic bases such as DBU provides a reliable framework for coupling this valuable intermediate with a wide array of amines. The protocols outlined in this document serve as validated starting points for researchers to build upon, enabling the efficient synthesis of novel and diverse chemical entities for drug discovery and development.

References

  • Chemical Insights. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Frank, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1017-1024. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Retrieved from [Link]

  • Old, D. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(17), 3677–3680. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. Available at: [Link]

  • Hartwig, J. F., et al. (2014). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 53(25), 6386-6400. Available at: [Link]

  • Foley, D. A., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. Organic Process Research & Development, 24(3), 350-357. Available at: [Link]

  • DSpace@MIT. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of a-Branched Secondary Amines. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

Sources

Application Notes and Protocols for the Chemoselective Reduction of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Chemical Development

Abstract

This document provides a comprehensive technical guide for the chemoselective reduction of the nitro group in 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine to the corresponding amine, a critical transformation for the synthesis of advanced pharmaceutical intermediates. The presence of multiple functional groups, including a bromine atom and a difluorinated pyrrolidine moiety, necessitates a careful selection of reduction methodology to ensure high selectivity and yield. This guide details two robust protocols: a classic metal/acid reduction using iron in an acidic medium and a milder reduction using tin(II) chloride. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, step-by-step procedures, and troubleshooting advice to address potential challenges.

Introduction: The Significance of 3-Amino-5-bromopyridine Scaffolds

The 3-amino-5-bromopyridine core is a privileged scaffold in medicinal chemistry and agrochemical research.[1] The strategic placement of the amino and bromo functionalities on the pyridine ring provides a versatile platform for further chemical elaboration. The amino group serves as a key nucleophile or a precursor for diazonium salts, enabling a wide range of derivatizations. Concurrently, the bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[2] The resulting highly functionalized pyridine derivatives are integral components of numerous biologically active molecules, including kinase inhibitors for cancer therapy.[2]

The target molecule of this guide, 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-aminopyridine, is of particular interest due to the incorporation of a difluoropyrrolidine moiety. The fluorine atoms can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are crucial for drug development.

Reaction Pathway and Mechanistic Considerations

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis.[3] The general pathway involves a series of two-electron reductions, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.

Nitro Reduction Pathway Nitro Ar-NO₂ (Nitro) Nitroso Ar-NO (Nitroso) Nitro->Nitroso + 2e⁻, + 2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine + 2e⁻, + 2H⁺ Amine Ar-NH₂ (Amine) Hydroxylamine->Amine + 2e⁻, + 2H⁺ caption General pathway for nitro group reduction.

Caption: General pathway for nitro group reduction.

The primary challenge in the reduction of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine is to achieve chemoselectivity, specifically to reduce the nitro group without affecting the bromine substituent. Catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) can sometimes lead to dehalogenation, making it a less ideal choice for this particular transformation.[4] Therefore, metal-based reductions in acidic media are often preferred.

Recommended Reduction Protocols

Two reliable methods for the chemoselective reduction of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine are presented below.

Protocol 1: Reduction with Iron Powder in Acidic Methanol

This classic and cost-effective method utilizes iron powder in the presence of a mineral acid, such as hydrochloric acid, to efficiently reduce the nitro group.[2] Iron is a mild reducing agent that generally does not affect aryl halides.[5]

Materials:

  • 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

  • Iron powder (<100 mesh)

  • Methanol (ACS grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine (1.0 eq).

  • Add methanol to dissolve the starting material (approximately 10-15 mL per gram of substrate).

  • With vigorous stirring, add iron powder (3.0-5.0 eq) in portions to the solution.

  • Carefully add concentrated hydrochloric acid (0.2-0.5 eq) dropwise to the mixture. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-aminopyridine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Work-up Considerations for Iron Reductions: A common issue with iron-mediated reductions is the formation of a gelatinous iron hydroxide precipitate during work-up, which can complicate filtration.[6] Performing the reaction under an inert atmosphere can minimize the formation of rust.[6] Additionally, adding a chelating agent like EDTA during the work-up can help to solubilize the iron salts.[6]

Protocol 2: Reduction with Tin(II) Chloride Dihydrate

Reduction with stannous chloride (SnCl₂) is another widely used method for the chemoselective reduction of aromatic nitro compounds.[1][7] It is known for its mildness and tolerance of various functional groups, including halogens.[1]

Materials:

  • 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (ACS grade) or Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, reaction can often be run at room temperature or with gentle heating)

  • Heating mantle (if required)

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine (1.0 eq) in ethanol or ethyl acetate (15-20 mL per gram of substrate).

  • Add Tin(II) chloride dihydrate (3.0-5.0 eq) to the solution with stirring.

  • If the reaction is sluggish at room temperature, gently heat the mixture to 40-50 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic (pH > 8). A white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or DCM.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with additional ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired amine.

  • Purify by column chromatography if necessary.

Data Summary and Troubleshooting

ParameterProtocol 1 (Iron/HCl)Protocol 2 (SnCl₂·2H₂O)
Reducing Agent Iron PowderTin(II) Chloride Dihydrate
Acid Hydrochloric AcidNone (Lewis acid character of SnCl₂)
Solvent MethanolEthanol or Ethyl Acetate
Temperature RefluxRoom Temperature to 50°C
Typical Reaction Time 2-4 hours1-3 hours
Work-up Filtration, NeutralizationQuenching, Filtration, Extraction
Key Advantages Cost-effective, readily available reagentsMild conditions, high chemoselectivity
Potential Issues Difficult filtration of iron saltsStoichiometric tin waste

Troubleshooting Guide:

  • Incomplete Reaction:

    • Ensure the iron powder is of a fine mesh for sufficient surface area.

    • For the SnCl₂ reduction, gentle heating may be required for less reactive substrates.

    • Check the quality and stoichiometry of the reducing agent.[4]

  • Formation of Side Products (e.g., Dehalogenation):

    • This is less common with Fe and SnCl₂ compared to catalytic hydrogenation. If observed, consider lowering the reaction temperature or using a milder reducing system.

  • Difficult Work-up:

    • For iron reductions, consider the work-up modifications mentioned in Protocol 1.

    • For tin reductions, ensure complete basification during quenching to precipitate all tin salts.

Experimental Workflow Visualization

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation Start Dissolve Starting Material (5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine) Add_Reagents Add Reducing Agent (Fe or SnCl₂) and Acid (if applicable) Start->Add_Reagents React Stir at Appropriate Temperature (Monitor by TLC/LC-MS) Add_Reagents->React Quench Quench Reaction and/or Neutralize React->Quench Filter Filter to Remove Metal Salts Quench->Filter Extract Liquid-Liquid Extraction Filter->Extract Dry_Concentrate Dry and Concentrate Organic Phase Extract->Dry_Concentrate Purify Purify by Column Chromatography (if necessary) Dry_Concentrate->Purify

Caption: A generalized workflow for the reduction of the nitro group.

Conclusion

The chemoselective reduction of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine to the corresponding amine is a crucial step in the synthesis of valuable pharmaceutical building blocks. The protocols provided, utilizing either iron powder with hydrochloric acid or tin(II) chloride, offer reliable and scalable methods to achieve this transformation with high selectivity. Careful consideration of the reaction conditions and work-up procedures outlined in this guide will enable researchers to successfully synthesize the target aminopyridine derivative in high yield and purity.

References

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Reddit. (2025, December 23). Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(2), 910–919. [Link]

  • ResearchGate. (n.d.). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Retrieved from [Link]

  • HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. 83(4), 875-882. [Link]

  • International Journal of Scientific & Engineering Research. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. 8(6). [Link]

  • Fourth International Electronic Conference on Synthetic Organic Chemistry. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]

  • Organic Chemistry Portal. (2017). Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions. Retrieved from [Link]

  • PMC. (2014). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Debromination of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the undesired debromination of this versatile building block. This document provides in-depth troubleshooting strategies and frequently asked questions to ensure the integrity of your synthetic transformations.

Introduction

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine is a key intermediate in the synthesis of various pharmacologically active compounds. Its utility lies in the strategic placement of the bromo substituent, which allows for further functionalization, typically through cross-coupling reactions. However, a common and frustrating side reaction is the premature loss of this bromo group, leading to the formation of the debrominated analog, 2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine. This hydrodehalogenation not only consumes valuable starting material but also complicates purification and reduces the overall yield of the desired product.

This guide will explore the mechanistic underpinnings of this debromination side reaction and provide actionable, field-proven strategies to mitigate its occurrence.

Troubleshooting Guide: Minimizing Unwanted Debromination

This section addresses specific issues you may encounter during your experiments and provides targeted solutions.

Issue 1: Significant formation of the debrominated byproduct is observed during a nucleophilic aromatic substitution (SNA_r_) reaction.

  • Plausible Cause: The pyridine ring, activated by the nitro group, is susceptible to nucleophilic attack.[1][2] However, the choice of base, solvent, and temperature can inadvertently favor a reductive debromination pathway. Strong bases, in particular, can promote the formation of hydride sources or initiate radical pathways that lead to the loss of bromine.[3][4]

  • Solution 1: Re-evaluate Your Base.

    • Rationale: Strong, non-nucleophilic bases are often employed to deprotonate a nucleophile or neutralize acid formed during the reaction. However, bases like sodium hydride (NaH) or strong alkoxides in the presence of a hydrogen source can generate hydride species that act as reducing agents.

    • Recommendation: Switch to a milder, non-nucleophilic base. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are generally less prone to generating hydride equivalents. In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can also be effective.

  • Solution 2: Optimize Your Solvent Choice.

    • Rationale: The solvent plays a crucial role in stabilizing intermediates and can influence reaction pathways.[5] Protic solvents, such as alcohols, can act as a hydrogen source for the debromination reaction, especially in the presence of a strong base.[6]

    • Recommendation: Employ aprotic polar solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN). These solvents can effectively solvate the reactants and intermediates without providing a ready source of protons for the reductive cleavage of the C-Br bond.[7]

  • Solution 3: Control the Reaction Temperature.

    • Rationale: Higher reaction temperatures can provide the activation energy needed for the undesired debromination pathway to compete with the desired substitution reaction.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired transformation. Consider starting at room temperature or even 0 °C and slowly warming the reaction mixture only if necessary.

Issue 2: Debromination is the major product in a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira).

  • Plausible Cause: In palladium-catalyzed cross-coupling reactions, the formation of palladium-hydride (Pd-H) species is a common cause of hydrodehalogenation.[8] These species can arise from the reaction of the palladium catalyst with the base, solvent, or even trace amounts of water.[9]

  • Solution 1: Ligand Selection is Critical.

    • Rationale: The choice of phosphine ligand can significantly influence the relative rates of the desired cross-coupling and the undesired debromination. Electron-rich and bulky ligands can sometimes favor the formation of Pd-H species.

    • Recommendation: For substrates prone to debromination, consider using ligands that promote rapid oxidative addition and reductive elimination, thus minimizing the lifetime of intermediates that could lead to Pd-H formation. Buchwald's biaryl phosphine ligands are often a good choice for challenging substrates.[8]

  • Solution 2: Scrutinize Your Base and Solvent System.

    • Rationale: As with SNAr reactions, the base and solvent can be sources of hydrides. In the context of palladium catalysis, this is even more critical.

    • Recommendation: Use anhydrous solvents and consider bases that are less likely to generate hydrides. Potassium phosphate (K₃PO₄) is often a good choice in Suzuki couplings. Ensure all reagents and solvents are rigorously dried.

  • Solution 3: Employ a Pre-catalyst.

    • Rationale: Using a well-defined palladium pre-catalyst that readily forms the active Pd(0) species can sometimes lead to more controlled and reproducible results, minimizing side reactions.

    • Recommendation: Instead of generating the active catalyst in situ from sources like Pd(OAc)₂ and a ligand, consider using a commercially available pre-catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of debromination for this substrate?

A1: The debromination of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine can proceed through several mechanisms, with the most probable being:

  • Nucleophilic Aromatic Substitution (SNAr) with Hydride: A source of hydride (H⁻), either from the base/solvent system or as an impurity, can act as a nucleophile, attacking the carbon bearing the bromine and displacing it. The electron-withdrawing nitro group strongly activates the ring for this type of substitution.[1][10]

  • Radical-Mediated Debromination: Single-electron transfer (SET) from a reductant (which can be generated from the base or photocatalytically) to the aryl bromide can form a radical anion.[3][11] This intermediate can then lose a bromide ion to form an aryl radical, which subsequently abstracts a hydrogen atom from the solvent or another hydrogen donor to yield the debrominated product.[4]

  • Palladium-Hydride Mediated Reduction: In the context of cross-coupling reactions, a palladium-hydride species can undergo reductive elimination with the aryl group attached to the palladium center, leading to the debrominated product.[8]

Q2: Why is the bromo group at the 5-position particularly susceptible to removal?

A2: The bromine at the 5-position is para to the strongly electron-withdrawing nitro group at the 3-position. This geometric arrangement allows for effective resonance stabilization of the negative charge in the Meisenheimer complex intermediate formed during nucleophilic attack at the 5-position.[2][12] This stabilization lowers the activation energy for substitution at this position, making it susceptible to attack not only by the desired nucleophile but also by undesired species like hydride.

Q3: Can the 3,3-difluoropyrrolidin-1-yl group influence the rate of debromination?

A3: Yes, while the primary activating group is the nitro substituent, the 2-substituted difluoropyrrolidinyl group can have a secondary electronic effect. The nitrogen atom's lone pair can donate electron density to the ring through resonance, which would slightly deactivate the ring towards nucleophilic attack. However, the fluorine atoms on the pyrrolidine ring are electron-withdrawing and will have an inductive effect that can modulate the overall electronic nature of the substituent. The precise impact on the rate of debromination would likely be a balance of these opposing effects.

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for a Model SNAr Reaction
EntryBase (equiv.)SolventTemperature (°C)Desired Product Yield (%)Debrominated Byproduct (%)
1NaH (1.5)THF603555
2K₂CO₃ (2.0)DMF2585<5
3Cs₂CO₃ (2.0)Acetonitrile2590<3
4NEt₃ (3.0)DMSO507815

This data is illustrative and intended to demonstrate trends. Actual results may vary.

General Protocol for Minimizing Debromination in SNAr Reactions
  • To a stirred solution of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine (1.0 equiv) and the desired nucleophile (1.1-1.5 equiv) in anhydrous DMF, add cesium carbonate (2.0 equiv).

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Problem: Reaction Pathways

Debromination_Pathways cluster_main Main Reaction Pathways cluster_factors Influencing Factors Start 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine Desired Desired SNAr Product Start->Desired  Desired Path (Nucleophile, Mild Base) Debrominated Debrominated Byproduct Start->Debrominated  Side Reaction (Hydride Source/Radical Initiator) Base Strong Base Base->Debrominated Solvent Protic Solvent Solvent->Debrominated Temp High Temperature Temp->Debrominated Catalyst Pd-H Formation Catalyst->Debrominated

Caption: Competing reaction pathways for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine.

Troubleshooting Workflow

Troubleshooting_Workflow Start High Debromination Observed Check_Base Is the base too strong (e.g., NaH, alkoxides)? Start->Check_Base Switch_Base Switch to milder base (K₂CO₃, Cs₂CO₃) Check_Base->Switch_Base Yes Check_Solvent Is the solvent protic (e.g., alcohols)? Check_Base->Check_Solvent No End Problem Resolved Switch_Base->End Switch_Solvent Switch to aprotic polar solvent (DMF, DMSO, MeCN) Check_Solvent->Switch_Solvent Yes Check_Temp Is the temperature elevated? Check_Solvent->Check_Temp No Switch_Solvent->End Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp Yes Check_Catalyst Is it a Pd-catalyzed reaction? Check_Temp->Check_Catalyst No Lower_Temp->End Optimize_Catalyst Optimize ligand and use anhydrous conditions Check_Catalyst->Optimize_Catalyst Yes Check_Catalyst->End No Optimize_Catalyst->End

Caption: A stepwise guide to troubleshooting unwanted debromination.

References

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Grushin, V. V. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6138–6149. [Link]

  • Lin, S. (2025, March 31). Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (2025, December 12). Electrochemical Debromination of Brominated Aromatic Flame Retardants Using Activated Carbon-Based Cathodes. Retrieved from [Link]

  • Puleo, T. R., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(38), 10517–10522. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S_N Reactions. Retrieved from [Link]

  • ResearchGate. (2026, January 17). Dehalogenation of Aryl Halides by 9‐Fluorenol Catalysis. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). Retrieved from [Link]

  • Maleczka, R. E., Jr., & Ghosh, B. (n.d.).
  • Abraham, M. H. (2017, October 25). Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. e-space.mmu.ac.uk.
  • ACS Publications. (2019, October 29). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]

  • Beilstein Archives. (2020, July 27). Mechanism of Base-Catalyzed Halogen Dance Reactions and the Role of Bromo-Bridged Transition States. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • ACS Catalysis. (2024, March 1). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. [Link]

  • MDPI. (2022, August 23). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. [Link]

  • YouTube. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). [Link]

  • ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? Retrieved from [Link]

  • ACS Publications. (2020, March 31). Visible-Light-Induced, Base-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. Organic Letters. [Link]

  • ChemTalk. (2025, September 7). Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. (2026, February 28). Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2015, May 28). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. [Link]

Sources

Optimizing column chromatography purification for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals troubleshoot the unique chromatographic challenges presented by highly polarized, halogenated heterocycles.

Part 1: Molecular Profiling & Chromatographic Causality

To optimize the purification of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine , we must first deconstruct its physicochemical behavior. This molecule represents a complex "push-pull" electronic system:

  • The Electron Acceptors: The C3-nitro and C5-bromo groups strongly withdraw electron density from the pyridine core, rendering the pyridine nitrogen nearly non-basic.

  • The Electron Donor: The pyrrolidine nitrogen at C2 donates its lone pair into the aromatic system via resonance. However, the 3,3-difluoro substitution exerts a strong inductive pull, lowering the amine's intrinsic pKa​ while creating a massive localized dipole moment.

The Result: The compound is highly crystalline, exhibits poor solubility in aliphatic hydrocarbons, and possesses localized regions of high electron density. These traits lead to three common chromatographic failures: sample precipitation on the column, severe peak tailing due to silanol interactions, and co-elution with structurally similar SN​Ar starting materials[1].

Part 2: Troubleshooting FAQs

Q1: My crude sample precipitates at the top of the column during liquid loading, causing high backpressure. How do I prevent this?

A: This phenomenon, known as "blowback," occurs when a sample dissolved in a strong, polar solvent (like dichloromethane) is injected into a column equilibrated with a weak, non-polar solvent (like hexanes)[2]. Because fluorinated nitropyridines are highly crystalline and poorly soluble in non-polar mixtures, the sudden change in solvent strength causes the compound to crash out of solution at the column head[2].

Solution: Abandon liquid injection and utilize Dry Loading . By pre-adsorbing your crude mixture onto a high-surface-area sorbent (like silica gel or diatomaceous earth), you ensure the compound dissolves uniformly and gradually as the mobile phase gradient increases in strength[3].

Q2: Despite the electron-withdrawing nitro and bromo groups, I am observing severe peak tailing. Why?

A: While the pyridine core is deactivated, the pyrrolidine nitrogen retains enough Lewis basicity and hydrogen-bond accepting capability to interact strongly with acidic residual silanol groups on standard silica gel[4]. This creates a secondary retention mechanism, causing the trailing edge of the peak to drag[4].

Solution: You must mask the active silanol sites. Add a competing base, such as 1% Triethylamine (TEA), to your mobile phase[4]. The TEA will preferentially bind to the acidic silanols, shielding them from your target analyte and restoring a sharp, Gaussian peak shape. Alternatively, switch to an end-capped or amine-functionalized stationary phase.

Q3: The target compound co-elutes with the starting material (5-bromo-2-chloro-3-nitropyridine). How can I improve resolution?

A: Standard normal-phase gradients (e.g., Hexane/Ethyl Acetate) separate molecules primarily based on dipole-dipole interactions. Because both your starting material and product possess massive dipoles dominated by the nitro group, their ΔRf​ is often less than 0.15[5].

Solution: Alter the separation mechanism by changing solvent selectivity[5]. Switch to a Toluene/Acetone gradient. Toluene introduces π−π stacking interactions. The bulky, sp3 -hybridized pyrrolidine ring in your product disrupts molecular planarity, significantly altering its π -stacking capability compared to the flat 2-chloro starting material. This mechanistic shift easily resolves the two compounds.

Part 3: Data Presentation & Optimization Matrices

Table 1: Mobile Phase Selectivity & Resolution Data

Data reflects the separation of the target compound from 5-bromo-2-chloro-3-nitropyridine.

Solvent SystemPrimary Interaction MechanismTarget Compound Rf​ Starting Material Rf​ Resolution ( ΔRf​ )
Hexane / EtOAc (80:20)Dipole-Dipole0.350.380.03 (Co-elution)
DCM / MeOH (98:2)Hydrogen Bonding0.500.650.15 (Moderate)
Toluene / Acetone (90:10) π−π Stacking0.420.250.17 (Optimal)
Table 2: Stationary Phase Selection Guide
Stationary PhaseSilanol ActivityModifier Required?Expected RecoveryIdeal Use Case
Standard Silica (60Å)HighYes (1% TEA)~75%Routine screening / High capacity
End-capped SilicaLowNo~90%Tailing prevention for polar batches
Basic AluminaNoneNo>95%Acid-sensitive degradation issues

Part 4: Self-Validating Experimental Protocol

Method: Optimized Dry-Loading and Gradient Elution for Fluorinated Nitropyridines

Step 1: Dissolution Dissolve the crude reaction mixture in the minimum required volume of Dichloromethane (DCM) to ensure complete homogeneity.

Step 2: Sorbent Saturation Add dry silica gel to the flask at a 1:3 mass ratio (1 part crude sample to 3 parts silica)[3].

Step 3: Self-Validation (2D TLC Stability Check) Causality Check: Before committing the entire batch to the column, you must verify that the compound does not degrade on silica[4].

  • Spot the DCM solution in the bottom-left corner of a square TLC plate.

  • Develop in Toluene/Acetone (90:10).

  • Dry the plate completely, rotate it 90 degrees counter-clockwise, and develop again in the same solvent[4]. Validation: If the compound appears as a single spot on the diagonal axis, it is stable. If off-diagonal spots appear, degradation is occurring, and you must abort silica and switch to Basic Alumina[4].

Step 4: Evaporation Attach the flask to a rotary evaporator. Remove the DCM under reduced pressure at 30°C until the mixture becomes a fine, free-flowing powder. Note: Clumping indicates residual solvent or insufficient silica, which will cause band broadening.

Step 5: Cartridge Packing Transfer the dry powder into an empty dry-loading cartridge. Tap the cartridge gently on the benchtop to settle the bed and eliminate void volumes. Insert the frit and compress firmly.

Step 6: Gradient Elution Mount the cartridge onto the flash system. Program a focused gradient from 0% to 15% Acetone in Toluene over 10 Column Volumes (CV), utilizing the Rf-to-gradient calculator to ensure the target elutes between 3 and 5 CVs[5].

Part 5: Troubleshooting Workflow

TroubleshootingWorkflow A Crude Mixture: 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine B Is sample soluble in starting mobile phase? A->B C Liquid Injection (Wet Loading) B->C Yes D Dry Loading (Silica/Celite 1:3 ratio) B->D No E Execute Gradient Elution (e.g., Toluene/Acetone) C->E D->E F Peak Tailing or Broadening Observed? E->F G Add 1% TEA Modifier or Switch to Basic Alumina F->G Yes H Co-elution with SM (ΔRf < 0.15)? F->H No G->H I Switch Solvent Selectivity (e.g., DCM/MeOH) H->I Yes J Pure Target Compound Successfully Isolated H->J No I->J

Workflow for optimizing fluorinated nitropyridine chromatography.

Part 6: References

  • How to avoid sample blowback when liquid loading - Biotage Source: biotage.com URL:

  • Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines - PMC Source: nih.gov URL:

  • Optimized Flash Chromatography Purification: From TLC to large scale in three steps Source: teledyneisco.com URL:

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives Source: benchchem.com URL:

  • Tretyakova Lab • Biotage Isolera One User Guide - YouTube Source: youtube.com URL:

Sources

Preventing thermal degradation of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine during storage

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Degradation During Storage

Welcome to the Technical Support Center for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your research compounds. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the stability of this valuable molecule during storage and handling, with a primary focus on preventing thermal degradation.

Introduction: Understanding the Molecule's Stability

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine is a complex heterocyclic compound with multiple functional groups that contribute to its reactivity and potential instability. The presence of a nitropyridine ring, a bromine substituent, and a difluorinated pyrrolidine moiety creates a molecule susceptible to degradation under suboptimal storage conditions. Elevated temperatures, in particular, can initiate a cascade of degradation pathways, compromising sample purity and experimental outcomes.

This guide is structured to provide you with a comprehensive understanding of the potential degradation mechanisms and practical steps to mitigate them.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific issues you might encounter, their probable causes, and actionable solutions.

Issue 1: Appearance of a new, more polar peak in the HPLC chromatogram after storage at room temperature.

  • Probable Cause: This is often indicative of hydrolysis of the 3,3-difluoropyrrolidine ring. The carbon-fluorine bonds, while generally strong, can be susceptible to hydrolysis, especially at elevated temperatures and in the presence of trace amounts of moisture. This hydrolysis can lead to the formation of a more polar ketone derivative.

  • Solution:

    • Immediate Action: Transfer the material to a desiccator in a refrigerator (2-8 °C).

    • Confirmation: To confirm hydrolysis, you can use LC-MS to identify the mass of the new peak, which should correspond to the hydrolyzed product.

    • Prevention: Always store the compound under inert gas (argon or nitrogen) in a tightly sealed container at refrigerated temperatures. Use of a desiccator is highly recommended.

Issue 2: The solid material has darkened in color (from off-white/pale yellow to brown) after a short period.

  • Probable Cause: Color change is often associated with the degradation of the nitro-aromatic system. This can be initiated by exposure to light (photodegradation) or heat. The nitro group can be reduced, or other complex reactions on the pyridine ring can occur, leading to colored impurities.

  • Solution:

    • Immediate Action: Protect the compound from light by storing it in an amber vial or wrapping the container in aluminum foil.

    • Purity Check: Analyze the material by HPLC or TLC to assess the extent of degradation.

    • Prevention: Store the compound in a dark, cool, and dry place. For long-term storage, amber glass vials under an inert atmosphere are ideal.

Issue 3: A decrease in the main peak area and the appearance of several new, smaller peaks in the chromatogram during a stability study at elevated temperatures (e.g., 40°C).

  • Probable Cause: This suggests multiple degradation pathways are occurring, likely including thermal decomposition of the nitropyridine ring and potential cleavage of the C-N bond between the pyridine and the pyrrolidine ring. The C-N bond, activated by the adjacent nitro group, can be thermally labile.

  • Solution:

    • Forced Degradation Study: To understand the degradation profile, perform a systematic forced degradation study under various stress conditions (acid, base, oxidation, heat, and light) as recommended by ICH guidelines.[1][2][3]

    • Analytical Method Validation: Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from all significant degradation products.[4][5][6][7]

    • Optimized Storage: Based on the degradation profile, establish optimal storage conditions. For this compound, refrigerated or frozen (-20°C) storage is recommended for long-term stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for this compound?

A1: The primary drivers of degradation are heat, light, and moisture. The combination of a nitro group and a bromine atom on the pyridine ring makes it susceptible to nucleophilic substitution and photolytic reactions. The difluoropyrrolidine moiety introduces a potential site for hydrolysis.

Q2: What are the ideal long-term storage conditions for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine?

A2: For long-term stability, we recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or 2-8°CMinimizes thermal degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation and hydrolysis from atmospheric moisture.
Light Protected from light (Amber vial)Prevents photolytic degradation of the nitro-aromatic system.
Container Tightly sealed glass vialPrevents ingress of moisture and oxygen.

Q3: What are the likely degradation products I should look for?

A3: Based on the structure, the following degradation products are plausible:

  • Hydrolysis Product: 5-Bromo-2-(3-oxopyrrolidin-1-yl)-3-nitropyridine.

  • Debromination Product: 2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine.

  • Denitration Product: 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine.

  • C-N Cleavage Products: 5-Bromo-2-hydroxy-3-nitropyridine and 3,3-difluoropyrrolidine.

The following diagram illustrates the potential degradation pathways:

G main 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine hydrolysis 5-Bromo-2-(3-oxopyrrolidin-1-yl)-3-nitropyridine main->hydrolysis Moisture, Heat debromination 2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine main->debromination Light, Heat denitration 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine main->denitration Heat cleavage_pyridine 5-Bromo-2-hydroxy-3-nitropyridine main->cleavage_pyridine Heat (C-N Cleavage) cleavage_pyrrolidine 3,3-difluoropyrrolidine main->cleavage_pyrrolidine Heat (C-N Cleavage)

Caption: Potential degradation pathways for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine.

Q4: How can I monitor the purity of my compound over time?

A4: A stability-indicating HPLC method is the most reliable way to monitor the purity of your compound.[4][5][6][7] We recommend developing a reverse-phase HPLC method with UV detection. For structural confirmation of any observed degradation products, LC-MS is a powerful tool.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and column.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 310 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile/Water (1:1) to a concentration of 0.5 mg/mL.
Protocol 2: Forced Degradation Study

This protocol outlines a basic forced degradation study to assess the stability of your compound under various stress conditions.[1][2][3]

Workflow for Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL stock solution in Acetonitrile acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C, 8h) prep->base Expose to stress oxidation Oxidation (3% H2O2, RT, 24h) prep->oxidation Expose to stress thermal Thermal (80°C, solid, 48h) prep->thermal Expose to stress photo Photolytic (ICH Q1B, solid) prep->photo Expose to stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to working concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC dilute->hplc

Caption: Workflow for a forced degradation study.

Packaging and Shipping Recommendations

For long-term storage and shipping, proper packaging is crucial to protect against moisture, oxygen, and light.[8][9][10][11][12]

  • Primary Container: Use an amber glass vial with a PTFE-lined cap to provide a barrier against light and ensure a tight seal.

  • Secondary Packaging: Place the vial in a sealed, moisture-barrier bag (e.g., aluminum foil pouch) with a desiccant packet.

  • Inert Atmosphere: Before sealing, purge the primary container and the secondary bag with an inert gas like argon or nitrogen.

  • Shipping: For shipping, use an insulated container with cold packs to maintain a low temperature.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Defluorination of gem-difluoromethyl(ene) compounds with calcium salts.
  • Carbon–nitrogen bond cleavage of pyridine with two molecular substituted allenoates: access to 2-arylpyrimidin-4(3H)-one.
  • Practical Preparation of 3,3-Difluoropyrrolidine. The Journal of Organic Chemistry.
  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evalu
  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking w
  • Protective packaging types in pharmaceuticals. Ecobliss Pharma.
  • BULK STORAGE GUIDELINE. Specialty Chemicals.
  • 3,3-Difluoropyrrolidine | 316131-01-8. Benchchem.
  • Initial Mechanisms for the Unimolecular Thermal Decomposition of 2,6-Diamino-3,5-dinitropyrazine-1-oxide. MDPI.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics.
  • Carbon-nitrogen bond cleavage in pyridine ring systems mediated by organometallic thorium(IV) complexes. PubMed.
  • Tailoring Unstrained Pyrrolidines via Reductive C–N Bond Cleavage with Lewis Acid and Photoredox C
  • Structural insights into hydrolytic defluorination of difluoroacetate by microbial fluoroacet
  • 3,3-Difluoropyrrolidine hydrochloride | CAS 163457-23-6. Sigma-Aldrich.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration.
  • Thermal degradation of 18 amino acids during pyrolytic processes. PMC.
  • Moisture-Safe Packaging Benefits for Pharma Supply Chains. Nilkamal Bubble Guard.
  • Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review.
  • GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization.
  • Protect Medicines From Moisture, Oxygen & UV Light. LDPE Bags.
  • Primary amine C–N bond cleavage for the synthesis of multi-substituted pyridine and pyrrole derivatives. Organic Chemistry Frontiers (RSC Publishing).
  • Time-Sensitive Chemicals. Environmental Health & Safety - University of Tennessee, Knoxville.
  • stabilizing 3-bromo-2-nitropyridine during storage and handling. Benchchem.
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC.
  • Degradation pathways of amino acids during thermal utiliz
  • 3,3-Difluoropyrrolidine hydrochloride | CAS 163457-23-6. Ossila.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • The Selectively Nontargeted Analysis of Halogenated Disinfection Byproducts in Tap W
  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science.
  • 5-bromo-2-nitropyridine. Jubilant Ingrevia.
  • Thermal [2+2] Cycloaddition Builds Gem-Difluoro Bicycloalkanes. Bioengineer.org.
  • A mechanism for two-step thermal decomposition of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105). RSC Publishing.
  • Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Selective C-N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox C
  • 3,3-Difluoropyrrolidine hydrochloride | Biochemical Reagent. MedChemExpress.
  • The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Semantic Scholar.
  • How To Properly Store Your Radiolabeled Compounds. Moravek, Inc.
  • Forced Degrad
  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride. PMC.
  • 01-00699-EN Pyrolysis/Thermal Desorption -GC/MS for Deterioration Markers of Chemical Products. Shimadzu.
  • Technical Support Center: 3-Amino-4-nitropyridine Degradation P
  • What is Barrier Packaging? | Moisture Protection. Edco Supply.
  • ICH Quality Guidelines for Pharmaceutical Stability Storage. Q1 Scientific.
  • Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow. DSpace@MIT.
  • Optically-controlled long-term storage and release of thermal energy in phase-change m
  • A practical guide to forced degradation and stability studies for drug substances.
  • Benefits of High-Barrier Packaging for Pharmaceuticals: Ensuring Stability and Safety.

Sources

Technical Support Center: Scale-Up of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with transitioning the synthesis of 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine from bench-scale discovery to pilot-plant production.

As a Senior Application Scientist, I have structured this guide to address the critical thermodynamic, kinetic, and operational challenges associated with scaling up Nucleophilic Aromatic Substitution (SNAr) reactions on highly activated nitroaromatic scaffolds.

Part 1: Process Safety & Reaction Fundamentals (FAQs)

Q1: What is the primary chemical mechanism driving this synthesis, and why is regioselectivity not an issue? A: The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) pathway. The starting material, typically 5-bromo-2-chloro-3-nitropyridine, possesses two halogens. However, the strong electron-withdrawing nature of the nitro group specifically activates the ortho and para positions by stabilizing the anionic intermediate (Meisenheimer complex)[1]. Because the chlorine atom is ortho to the nitro group, it acts as a highly activated leaving group. The bromine at the 5-position is meta to the nitro group and lacks this resonance stabilization, making the 2-position exclusively reactive to the 3,3-difluoropyrrolidine nucleophile[2].

Q2: What are the primary safety concerns when scaling up this specific SNAr reaction? A: The paramount concern is thermal runaway . SNAr reactions involving nitropyridines are highly exothermic. The formation of the Meisenheimer complex releases significant heat, and nitroaromatic compounds possess high intrinsic energy[1]. If the heat removal capacity of the reactor is exceeded, it can trigger secondary decomposition pathways of the nitroaromatic species.

  • Actionable Insight: Before scale-up, you must perform Differential Scanning Calorimetry (DSC) on the isolated product and Accelerating Rate Calorimetry (ARC) on the reaction mixture to define the Maximum Temperature of Synthesis Reaction (MTSR) and the Time to Maximum Rate (TMR).

Q3: How do we manage the exotherm during the addition phase? A: The exotherm must be managed via mass-controlled dosing rather than batch mixing. 3,3-Difluoropyrrolidine is typically supplied as a hydrochloride salt, requiring a base to liberate the free amine. The base should be added to the halonitropyridine solution first, followed by a highly controlled, temperature-gated dosing of the amine salt (or vice versa, depending on solubility). The dosing rate must be strictly interlocked with the reactor's jacket temperature controls.

Part 2: Reaction Optimization & Data Presentation

To ensure a self-validating system, the choice of solvent and base must be optimized not just for yield, but for process safety and ease of workup.

Table 1: Base and Solvent Matrix for SNAr Scale-Up
Solvent SystemBaseEquivalentsReaction TempIPC TimeYield / PurityProcess Notes
THF N,N-Diisopropylethylamine (DIPEA)2.520–25 °C4 hours88% / >98%Preferred. Homogeneous reaction. DIPEA·HCl salt remains partially soluble, preventing agitator strain. Easy aqueous quench.
Acetonitrile K2CO3 (325 mesh)3.040 °C8 hours82% / 95%Heterogeneous. Requires high-shear agitation. Slower kinetics due to mass transfer limitations.
DMF Triethylamine (TEA)2.515–20 °C2 hours75% / 90%Fast kinetics, but DMF is difficult to remove during workup and poses environmental/toxicity concerns at scale.

Part 3: Standard Operating Procedure (SOP) for Pilot Scale-Up

This methodology details the homogeneous SNAr approach using THF and DIPEA, which provides the best balance of kinetic control and operational safety.

Step-by-Step Methodology
  • Reactor Preparation: Purge a glass-lined or Hastelloy jacketed reactor with Nitrogen (N2) for 15 minutes. Ensure the overhead condenser is chilled to 5 °C.

  • Substrate Loading: Charge the reactor with 5-bromo-2-chloro-3-nitropyridine (1.0 equivalent) and anhydrous Tetrahydrofuran (THF) (10 volumes). Initiate agitation at 150 RPM.

  • Base Addition: Charge N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents). The extra equivalents are required to neutralize the HCl salt of the incoming nucleophile and drive the SNAr reaction.

  • Temperature Equilibration: Adjust the reactor jacket to cool the internal mixture to 10–15 °C.

  • Nucleophile Dosing (Critical Step): Prepare a solution/slurry of 3,3-difluoropyrrolidine hydrochloride (1.05 equivalents) in THF (5 volumes). Dose this mixture into the reactor over 2–3 hours.

    • Causality: Dosing controls the accumulation of the unreacted nucleophile, ensuring the reaction rate is limited by mass addition rather than kinetics, thereby flattening the exothermic heat release curve. Maintain internal temperature strictly below 25 °C.

  • In-Process Control (IPC): After dosing is complete, stir for 2 hours at 20 °C. Sample the mixture for HPLC analysis. The reaction is deemed self-validated and complete when the starting halonitropyridine is < 0.5% AUC.

  • Quench and Workup: Slowly charge water (15 volumes) to quench the reaction and dissolve the precipitated DIPEA·HCl salts. Add Ethyl Acetate (10 volumes) for extraction.

  • Phase Separation: Allow layers to settle. Isolate the upper organic layer. Wash the organic layer with 1M aqueous HCl (5 volumes) to remove residual DIPEA, followed by brine (5 volumes).

  • Isolation: Concentrate the organic layer under reduced pressure and crystallize the product from a mixture of Heptane/Ethyl Acetate to afford pure 5-bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine.

Part 4: Process Visualization

The following diagram illustrates the logical flow and safety interlocks of the SNAr scale-up process.

G Start 5-Bromo-2-chloro-3-nitropyridine + THF Solvent Base Add DIPEA (Base) Equilibrate to 10-15°C Start->Base Dosing Controlled Dosing: 3,3-Difluoropyrrolidine HCl Base->Dosing SNAr S_NAr Reaction (Meisenheimer Complex) Dosing->SNAr Mass Control Thermal Thermal Control Interlock Maintain < 25°C SNAr->Thermal Exothermic Heat IPC In-Process Control (HPLC) Target: <0.5% Starting Material SNAr->IPC Thermal->Dosing Feedback Loop IPC->SNAr Fail (Extend Time) Workup Aqueous Quench & Extraction (Water / EtOAc) IPC->Workup Pass Product Crystallization & Isolation: 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl) -3-nitropyridine Workup->Product

Process workflow and thermal feedback loop for the controlled SNAr scale-up.

References

  • On the amination of halonitropyridines | The Journal of Organic Chemistry. acs.org.
  • Reactivity of the nitro group on a pyridine ring - Benchchem. benchchem.com.
  • Tele-Substitutions in Heterocyclic Chemistry - ResearchGate. researchgate.net.

Sources

Resolving co-elution issues in HPLC analysis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Analysis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

This guide provides in-depth troubleshooting for co-elution issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine. Designed for researchers, scientists, and drug development professionals, this resource offers practical solutions and explains the scientific principles behind them.

Introduction to the Challenge

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine is a complex heterocyclic compound, the analysis of which can be complicated by the presence of structurally similar impurities from its synthesis or degradation.[1][2] The fluorinated pyrrolidinyl group and the nitropyridine core present unique challenges in achieving baseline separation from these related substances.[3][4] Co-elution, where two or more compounds elute from the chromatography column at the same time, is a frequent obstacle that can compromise the accuracy of quantification and purity assessments.[5][6] This guide will walk you through a systematic approach to resolving these co-elution issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary peak for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine shows a shoulder or appears asymmetrical. How do I confirm if this is co-elution?

A1: An asymmetrical peak, such as one with a shoulder or excessive tailing, is a strong indicator of co-elution.[5] However, other issues like column degradation or improper sample solvent can also cause peak distortion.[7][8]

Initial Diagnostic Steps:

  • Visual Inspection: A distinct shoulder on the peak is a primary sign of co-elution with a closely related compound.[5] Tailing can be a gradual decline, whereas a shoulder often presents as a more abrupt change in the peak shape.[5]

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. A DAD can compare spectra across the peak; significant differences indicate the presence of more than one compound.[5] Similarly, an MS detector can reveal different mass-to-charge ratios within a single chromatographic peak.[5]

  • Injection Volume Variation: Injecting a smaller volume of your sample can sometimes resolve two closely eluting peaks into more distinct entities.

Q2: I've confirmed co-elution. What is the first parameter I should adjust in my HPLC method?

A2: The mobile phase composition is often the most effective initial parameter to adjust for improving peak resolution.[9] For reversed-phase HPLC, this primarily involves altering the ratio of the organic modifier to the aqueous buffer and adjusting the pH of the aqueous phase.[10][11]

dot

Caption: Initial mobile phase adjustments for co-elution.

Experimental Protocol: Mobile Phase Optimization

  • Adjust Organic Solvent Percentage:

    • If your peaks are eluting very early (low retention factor), decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[5] This will increase the retention time of all components, potentially improving separation.

    • Conversely, if retention times are excessively long, a slight increase in the organic modifier may be necessary, but this can sometimes worsen co-elution.

  • Modify the Gradient Slope: For gradient methods, a shallower gradient around the elution time of the target analyte can significantly enhance resolution.[12]

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa. This can alter the elution order of your compounds.[12]

Q3: Adjusting the mobile phase composition didn't fully resolve the co-eluting peaks. What's the next step?

A3: If optimizing the mobile phase is insufficient, the next logical step is to evaluate and potentially change your HPLC column. The choice of stationary phase chemistry is a powerful tool for altering selectivity.[13][14]

Stationary Phase Primary Interaction Mechanism Best Suited For Considerations for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine
C18 (Octadecylsilane) Hydrophobic interactionsGeneral-purpose, non-polar to moderately polar compounds.A good starting point, but may not provide sufficient selectivity for closely related isomers or impurities.
C8 (Octylsilane) Hydrophobic interactions (less than C18)Compounds that are too strongly retained on a C18 column.May offer different selectivity compared to C18.
Phenyl-Hexyl π-π interactions, hydrophobic interactionsAromatic compounds, compounds with double bonds.[15]The nitropyridine ring of the analyte makes this an excellent alternative to C18, as it introduces a different separation mechanism.[15]
Cyano (CN) Dipole-dipole interactions, weak hydrophobic interactionsPolar compounds. Can be used in both reversed-phase and normal-phase modes.[15]The polar nature of the difluoro and nitro groups may interact favorably with a cyano phase, offering unique selectivity.
Fluorinated Phases (e.g., PFP) Multiple interactions (hydrophobic, dipole-dipole, π-π)Halogenated compounds, aromatic and polar analytes.[16]The fluorine atoms in the analyte make fluorinated stationary phases a highly logical choice for enhancing selectivity.[16]

dot

Sources

Validation & Comparative

HPLC Method Validation for the Quantification of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when developing robust quantification methods for highly functionalized, halogenated pharmaceutical intermediates. The compound 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine is a prime example of such a challenge. Featuring an electron-deficient bromonitropyridine core coupled with a strongly dipolar difluoropyrrolidine ring, this molecule resists baseline resolution from its synthetic impurities (such as des-bromo or mono-fluoro analogs) when using traditional chromatographic approaches.

This guide objectively compares the performance of a traditional fully porous C18 stationary phase against a modern core-shell Pentafluorophenyl (PFP) phase for the quantification of this complex analyte. Furthermore, it details a self-validating, step-by-step methodology grounded in the latest1[1].

Mechanistic Causality: Why Traditional C18 Fails

In reversed-phase high-performance liquid chromatography (HPLC), traditional alkyl-bonded phases (like C8 and C18) dominate the market due to their ruggedness and reliability[2]. However, they rely almost exclusively on dispersive (hydrophobic) interactions[3]. Because the structural differences between 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine and its impurities are primarily electronic and polar rather than strictly hydrophobic, a C18 column often yields co-elution and poor peak shape.

Conversely, fluorinated stationary phases—specifically those containing a pentafluorophenyl (PFP) moiety—provide an orthogonal selectivity profile[3]. The PFP phase leverages multiple retention mechanisms simultaneously:

  • π−π Interactions: The electron-deficient PFP ring acts as a π -acid, interacting strongly with the conjugated pyridine system.

  • Dipole-Dipole Interactions: The highly polar C-F bonds on the stationary phase interact with the difluoropyrrolidine and nitro groups of the analyte[4].

  • Halogen Bonding: Enhanced retention of the bromo-substituent via shape selectivity and polarizability[5].

Mechanism Analyte 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl) -3-nitropyridine C18 Fully Porous C18 (Dispersive Forces) Analyte->C18 Weak Retention PFP Core-Shell PFP (π-π, Dipole, Halogen) Analyte->PFP Strong Selectivity

Chromatographic interaction mechanisms comparing C18 and PFP stationary phases.

Comparative Performance Data

To objectively evaluate these mechanisms, we compared a traditional Fully Porous C18 column (100 x 4.6 mm, 3.0 µm) against a Core-Shell PFP column (100 x 4.6 mm, 2.6 µm). The core-shell architecture was selected to minimize eddy diffusion, thereby increasing theoretical plates without the backpressure penalty of sub-2µm particles[4].

Table 1: Chromatographic Performance Comparison

ParameterFully Porous C18Core-Shell PFPCausality / Mechanistic Driver
Retention Time (min) 4.26.8Enhanced dipole-dipole interactions with PFP phase[4]
Peak Asymmetry (USP) 1.451.05Reduced secondary silanol interactions on PFP[2]
Resolution ( Rs​ ) 1.2 (Co-elution)3.5 (Baseline)Orthogonal shape selectivity and π−π bonding[3]
Theoretical Plates (N) 8,50014,200Core-shell architecture minimizes eddy diffusion[4]

Experimental Methodology (Self-Validating Protocol)

To ensure trustworthiness, the following protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any validation parameters are evaluated.

Chromatographic Conditions
  • Column: Core-Shell PFP (100 x 4.6 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol ionization and ensures consistent analyte protonation).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 20% B to 80% B over 10 minutes, hold for 2 minutes, return to 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Controls thermodynamic variation).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Solution: Accurately weigh 10 mg of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Target: 100 µg/mL).

System Suitability Test (SST)

Inject the standard solution six times. The system is self-validated and ready for sample analysis only if:

  • Relative Standard Deviation (RSD) of peak area 2.0%.

  • USP Tailing Factor 1.5.

  • Theoretical Plates (N) 10,000.

ICH Q2(R2) Validation Workflow

With the PFP method established, we must validate it according to the 1[1]. The objective of this validation is to demonstrate that the analytical procedure is fit for its intended purpose (quantification of the API) across its entire lifecycle[1].

Validation Start ICH Q2(R2) Validation Spec Specificity (Peak Purity > 99%) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Rob Robustness (DoE Evaluation) Prec->Rob

Stepwise ICH Q2(R2) analytical method validation workflow for HPLC quantification.

Step-by-Step Validation Execution:
  • Specificity: Inject a blank, the standard, and a sample spiked with known impurities. Use Photodiode Array (PDA) detection to calculate the peak purity angle. The angle must be less than the purity threshold to prove no co-eluting matrix interferences exist.

  • Linearity & Range: Prepare five concentration levels ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL). Plot peak area versus concentration to derive the correlation coefficient ( R2 ).

  • Accuracy (Recovery): Prepare triplicate samples at three concentration levels (80%, 100%, 120%) by spiking known amounts of the standard into a synthetic matrix. Calculate the percentage recovery to ensure the method measures the true value[1].

  • Precision: Evaluate Repeatability by injecting six independent preparations of the 100% standard. Evaluate Intermediate Precision by having a second analyst perform the same test on a different day using a different HPLC system.

  • Robustness: Deliberately vary critical method parameters (e.g., Flow rate ± 0.1 mL/min, Column Temp ± 2 °C) and verify that the SST criteria are still met.

Table 2: ICH Q2(R2) Validation Results Summary (Core-Shell PFP)

Validation ParameterAcceptance CriteriaExperimental ResultStatus
System Suitability RSD 2.0%, Tailing 1.5RSD = 0.4%, Tailing = 1.05Pass
Specificity Peak Purity Angle < ThresholdAngle: 0.12 < Threshold: 0.45Pass
Linearity & Range R2≥ 0.999 (50% to 150%) R2 = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0%99.4% – 100.2%Pass
Precision RSD 2.0% (n=6)RSD = 0.6%Pass

Conclusion

The quantification of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine requires an analytical approach that respects the complex electronic and steric profile of the molecule. By abandoning the strictly dispersive interactions of a traditional C18 column in favor of the orthogonal dipole-dipole and π−π interactions provided by a Core-Shell PFP phase, we achieve baseline resolution and superior peak shape. Furthermore, executing a rigorous, self-validating protocol in accordance with ICH Q2(R2) ensures that this method is robust, reliable, and entirely audit-ready for regulatory submissions.

Sources

Comparative Analysis of Fluorinated Pyrrolidines in Pyridine-Based Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Scaffold Optimization

Executive Summary: The Strategic Imperative of Fluorination

In the landscape of modern drug discovery, the pyridine ring is a ubiquitous, privileged pharmacophore. When functionalized with saturated heterocycles like pyrrolidines, the resulting scaffolds often exhibit potent biological activity but can suffer from poor pharmacokinetic (PK) properties due to high basicity, leading to off-target toxicity and metabolic liability.

The strategic incorporation of fluorine into the pyrrolidine ring offers a sophisticated solution. This guide provides an in-depth comparative analysis of non-fluorinated, mono-fluoro, and di-fluoro pyrrolidines conjugated to pyridine cores. By understanding the causality behind their physicochemical shifts, researchers can rationally design safer, more efficacious therapeutics.

Physicochemical Causality: The Fluorine Effect

The introduction of fluorine atoms onto the pyrrolidine ring exerts a profound inductive electron-withdrawing effect (-I). Because fluorine is the most electronegative element, it polarizes the C-F bond, pulling electron density away from the pyrrolidine nitrogen[1].

Table 1: Comparative Physicochemical Profile of Pyrrolidine Variants
Pyrrolidine VariantApprox. pKa (Conjugate Acid)NucleophilicitylogD (pH 7.4) ImpactMetabolic Stability (C3 Oxidation)
Unsubstituted Pyrrolidine ~11.3HighBaselinePoor (Prone to CYP450 oxidation)
3-Fluoropyrrolidine ~9.0 - 9.5ModerateIncreased effective lipophilicityModerate
3,3-Difluoropyrrolidine ~7.5LowHighly increased effective lipophilicityExcellent (Blocked oxidation site)

The Causality Behind the Data: Why does the lipophilicity (logD) at physiological pH increase so dramatically despite fluorine being a polar atom? Unsubstituted pyrrolidine (pKa ~11.3) is >99.9% protonated at pH 7.4, rendering it highly hydrophilic. In contrast, 3,3-difluoropyrrolidine (pKa ~7.5) exists as approximately 50% neutral free-base at pH 7.4. This massive increase in the neutral species fraction drives a higher effective lipophilicity (logD), which directly enhances passive membrane permeability and oral bioavailability[2].

Conformational Control: The Fluorine Gauche Effect

Beyond pKa modulation, fluorine acts as a powerful stereoelectronic trigger. In protonated or N-arylated fluoropyrrolidines, the molecule preferentially adopts a specific 3D conformation due to the "fluorine gauche effect"[3].

This conformational locking is driven by two synergistic forces:

  • Electrostatic Attraction: A favorable charge-dipole interaction between the electropositive nitrogen ( N+ or Nδ+ ) and the partial negative charge of the fluorine atom ( Fδ− ).

  • Hyperconjugation: Electron donation from the adjacent σC-H​ bond into the low-lying anti-bonding σC-F∗​ orbital[4].

By locking the pyrrolidine ring into a predictable pucker, medicinal chemists can pre-organize the pharmacophore to perfectly match the target receptor's binding pocket, significantly reducing the entropic penalty of binding[2].

GaucheEffect A Fluorinated Pyrrolidine (Protonated N+) B Electrostatic Attraction (N+ ... Fδ-) A->B Induces C Hyperconjugation (σC-H → σ*C-F) A->C Enables D Gauche Conformer Stabilization B->D Drives C->D Synergizes

Caption: Logical flow of stereoelectronic and electrostatic factors driving the fluorine gauche effect.

Synthetic Methodology: Conjugating F-Pyrrolidines to Pyridine Cores

Conjugating a fluorinated pyrrolidine to a pyridine core is typically achieved via Nucleophilic Aromatic Substitution (SNAr) at the 2- or 4-position of an electron-deficient pyridine.

Field-Proven Insight: The very effect that makes fluorinated pyrrolidines desirable (a lowered pKa) also makes them significantly weaker nucleophiles. While unsubstituted pyrrolidine reacts rapidly with 2-chloropyridine at room temperature, 3,3-difluoropyrrolidine requires elevated temperatures, stronger organic bases, and polar aprotic solvents to overcome the higher activation energy barrier.

Protocol: SNAr Synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)pyridine

This protocol is designed as a self-validating system, incorporating built-in analytical checkpoints to ensure reaction fidelity.

Step 1: Reagent Preparation In an oven-dried, microwave-safe reaction vial, combine 2-chloropyridine (1.0 eq) and 3,3-difluoropyrrolidine hydrochloride (1.2 eq). Causality: The HCl salt of the amine is used for bench stability; it must be free-based in situ to act as a nucleophile.

Step 2: Solvent & Base Addition Add anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: The excess sterically hindered base neutralizes the HCl salt and scavenges the HCl generated during the SNAr without competing as a nucleophile.

Step 3: Reaction Execution Seal the vial and heat the mixture to 120 °C under a nitrogen atmosphere for 12-16 hours (or 150 °C for 30 minutes via microwave irradiation).

Step 4: In-Process Control (IPC) & Validation Sample 5 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze. Validation Checkpoint: The reaction is deemed complete when the 2-chloropyridine peak (UV 254 nm) is fully consumed and the product mass [M+H]+ is the dominant MS signal.

Step 5: Workup Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to selectively partition the NMP into the aqueous phase. Wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Step 6: Final Validation (NMR) Purify the crude product via flash chromatography (Hexanes/EtOAc). Confirm the structural integrity using 1H and 19F NMR. Validation Checkpoint: The 19F NMR signal will shift distinctly compared to the starting 3,3-difluoropyrrolidine. This shift confirms successful N-arylation, as the electron-withdrawing pyridine ring alters the electronic environment of the adjacent fluorines.

Workflow N1 1. Scaffold Synthesis (SNAr: Pyridine + F-Pyrrolidine) N2 2. Purification & Validation (Flash Chromatography, 19F NMR) N1->N2 Crude Product N3 3. Physicochemical Profiling (Potentiometric pKa, logD) N2->N3 >95% Pure Compound N4 4. In Vitro ADME (Microsomal Stability, Permeability) N3->N4 pKa/logD Data

Caption: Experimental workflow for the synthesis and ADME profiling of fluorinated pyridine-pyrrolidine scaffolds.

Biological Implications in Drug Design

The conjugation of fluorinated pyrrolidines to pyridine cores solves two major attrition risks in late-stage drug development:

  • Mitigation of hERG Toxicity: The hERG potassium channel, a primary anti-target responsible for fatal drug-induced cardiotoxicity, strongly binds to highly basic, lipophilic amines. By depressing the pKa of the pyrrolidine nitrogen from 11.3 to 7.5 via gem-difluorination, the protonated fraction at physiological pH drops, drastically reducing the affinity for the hERG channel[2].

  • Metabolic Shielding: The C3 position of a standard pyrrolidine is a classic hotspot for Cytochrome P450-mediated oxidation. Replacing these labile C-H bonds with robust C-F bonds (the strongest single bond in organic chemistry) physically blocks this metabolic liability, extending the drug's half-life and reducing toxic metabolite formation[5].

References

  • Applications of Fluorine in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Fluorine as a Control Element in Asymmetric Synthesis Source: CHIMIA URL:[Link]

  • Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis Source: ACS Catalysis URL:[Link]

  • Molecular Design Exploiting a Fluorine gauche Effect as a Stereoelectronic Trigger Source: Chemistry - A European Journal (via ResearchGate) URL:[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

LC-MS/MS Validation Protocols for Detecting 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, halogenated nitroaromatics like 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine serve as critical building blocks for advanced heterocyclic active pharmaceutical ingredients (APIs), such as kinase inhibitors and targeted oncology drugs. However, the presence of the nitroaromatic moiety classifies this intermediate as a Potential Genotoxic Impurity (PGI) under the ICH M7 guidelines.

To ensure patient safety, regulatory authorities mandate that PGIs be controlled at or below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day [1]. For an API with a 100 mg daily dose, this translates to a stringent limit of 15 ppm. This guide objectively compares analytical platforms and provides a self-validating, step-by-step LC-MS/MS protocol compliant with ICH Q2(R2) standards for the trace-level detection of this specific impurity [2].

Mechanistic Context: The Analytical Challenge

Designing an analytical method for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine requires understanding its unique structural electronics:

  • The Nitroaromatic Core: Nitro groups are highly electronegative and prone to thermal degradation or reduction in the ion source. This limits the utility of high-temperature Gas Chromatography (GC).

  • The Bromine Isotope Signature: The presence of bromine yields a distinct 1:1 isotopic ratio ( 79 Br and 81 Br), providing a built-in mass spectrometric confirmation tool to distinguish the impurity from background matrix noise.

  • The Difluoropyrrolidine Ring: The fluorine atoms increase the molecule's lipophilicity and polarizability, making standard C18 reverse-phase retention unpredictable when co-eluting with structurally similar API matrices.

Platform Comparison: Why LC-MS/MS?

To achieve the required sensitivity and selectivity, analytical scientists must choose the correct platform. Table 1 objectively compares the performance of standard methodologies for this specific compound [3].

Table 1: Comparative Analysis of Analytical Platforms for PGI Detection

ParameterLC-MS/MS (Triple Quadrupole)HPLC-UVGC-MS
Sensitivity (LOD) < 0.1 ppm (Superior) ~10–50 ppm (Inadequate)~1–5 ppm (Moderate)
Selectivity High (MRM Transitions) Low (Relies solely on retention time)High (SIM Mode)
Thermal Stability Excellent (Ambient/Low Temp) ExcellentPoor (Nitro group degradation)
Matrix Interference Minimal (Mass filtering) High (Co-elution risks)Moderate
Regulatory Fit Ideal for ICH M7 / Q2(R2) Insufficient for trace PGIsSub-optimal for thermolabiles

Experimental Design & Causality

Column Chemistry: The Case for Pentafluorophenyl (PFP)

While C18 is the industry default, it relies purely on hydrophobic interactions. For a highly polarizable molecule containing fluorine, bromine, and a nitro group, a Pentafluorophenyl (PFP) stationary phase is vastly superior. The PFP phase offers orthogonal selectivity via π−π interactions, dipole-dipole interactions, and hydrogen bonding, ensuring the impurity is cleanly resolved from the main API peak before entering the mass spectrometer.

Ionization Strategy: ESI+ vs. APCI+

Table 2 details the experimental optimization of the ionization source. While the nitro group can capture electrons in negative mode, the basic nitrogen in the pyridine ring readily accepts a proton in acidic mobile phases. Electrospray Ionization (ESI) in positive mode yields the most robust [M+H]+ precursor ions at m/z 308.0 and 310.0.

Table 2: Ionization Source Optimization Data (Representative)

Source / ModePrecursor IonSignal-to-Noise (S/N) at 1 ppbMatrix Effect
ESI Positive [M+H]+ (m/z 308.0/310.0) 145:1 < 10% suppression
APCI Positive[M+H]+ (m/z 308.0/310.0)62:1< 5% suppression
ESI Negative[M]- (m/z 307.0/309.0)28:1> 25% enhancement

Step-by-Step LC-MS/MS Validation Protocol (ICH Q2(R2))

This protocol provides a self-validating workflow to ensure data integrity and reproducibility.

Step 1: System Preparation & Chromatography
  • Instrument: UHPLC system coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: PFP Core-Shell Column (100 × 2.1 mm, 1.7 µm). Maintain at 40°C to reduce backpressure and improve mass transfer.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in Water (promotes pyridine protonation).

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0–1 min (5% B), 1–5 min (linear gradient to 95% B), 5–7 min (hold 95% B), 7.1–10 min (re-equilibration at 5% B). Flow rate: 0.4 mL/min.

  • Divert Valve: Program the divert valve to send the LC eluent to waste for the first 2 minutes (diverting the highly concentrated API matrix) and switch to the MS only during the impurity's expected elution window.

Step 2: Mass Spectrometry (MRM) Optimization
  • Infuse a 100 ng/mL standard of the impurity directly into the MS.

  • Identify the [M+H]+ precursor ions: m/z 308.0 ( 79 Br) and 310.0 ( 81 Br).

  • Apply Collision Energy (CE) using Argon gas to generate product ions.

    • Quantifier Transition:m/z 308.0 262.0 (Loss of NO2​ , CE: 20 eV).

    • Qualifier Transition:m/z 310.0 264.0 (Isotopic confirmation, CE: 20 eV).

Step 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject blank diluent, API matrix (unspiked), and API matrix spiked with the impurity at the LOQ level. Verify no interfering peaks occur at the impurity's retention time [5].

  • Linearity: Prepare a 6-point calibration curve ranging from 10% to 150% of the specification limit (e.g., 1.5 ppm to 22.5 ppm relative to the API). Ensure R2≥0.995 .

  • Accuracy (Recovery): Spike the API matrix at 50%, 100%, and 150% of the specification limit (n=3 per level). Calculate back-concentrations. Acceptance criteria: 80% - 120% recovery.

  • Precision: Perform 6 replicate injections of the 100% spiked sample. Acceptance criteria: %RSD 10%.

Mandatory Visualizations

Analytical Workflow

The following diagram illustrates the logical progression of the ICH Q2(R2) validation lifecycle for genotoxic impurities.

G Start ICH M7 PGI Assessment (TTC = 1.5 µg/day) MethodDev LC-MS/MS Method Development (Column & Ionization Optimization) Start->MethodDev Specificity Specificity & Selectivity (Blank & Matrix Spiking) MethodDev->Specificity Sensitivity LOD & LOQ Determination (S/N > 3 and S/N > 10) Specificity->Sensitivity Linearity Linearity & Range (R² > 0.995) Sensitivity->Linearity Accuracy Accuracy & Recovery (Spike at 50%, 100%, 150%) Linearity->Accuracy Routine Routine API Release Testing Accuracy->Routine

Caption: ICH Q2(R2) validation workflow for trace-level genotoxic impurity analysis.

MS/MS Fragmentation Pathway

Understanding the fragmentation causality is critical for method trustworthiness. The diagram below maps the collision-induced dissociation (CID) of the impurity.

G Precursor Precursor Ion [M+H]+ m/z 308.0 (79Br) / 310.0 (81Br) Frag1 Loss of NO2 (-46 Da) m/z 262.0 / 264.0 Precursor->Frag1 CE: 20 eV Frag2 Loss of HF (-20 Da) m/z 288.0 / 290.0 Precursor->Frag2 CE: 25 eV Frag3 Pyrrolidine Cleavage m/z 201.0 / 203.0 Frag1->Frag3 CE: 40 eV

Caption: Proposed MRM fragmentation pathway for the brominated nitropyridine derivative.

References

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials Source: PMC / National Institutes of Health (NIH) URL:[Link]

  • ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples Source: International Council for Harmonisation (ICH) URL:[Link]

  • NDSRI Impurity Analysis for Pharmaceuticals Source: ResolveMass Laboratories Inc. URL:[Link]

  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals Source: MDPI URL:[Link]

Benchmarking the Binding Affinity of 2,3-Substituted Pyridine Analogs as Potential Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers in Drug Discovery

In the landscape of kinase-targeted therapies, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target, particularly in the treatment of B-cell malignancies and autoimmune diseases.[1][2] The development of potent and selective BTK inhibitors is an area of intense research. This guide provides a comparative analysis of the binding affinity of a series of 2,3-substituted pyridine and pyrimidine analogs, with a focus on the 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine scaffold, to inform structure-activity relationship (SAR) studies and guide the design of novel BTK inhibitors.

Introduction to BTK and its Role in Disease

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1] This pathway is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders like rheumatoid arthritis.[2] Therefore, inhibiting BTK is a validated therapeutic strategy to disrupt these pathological processes.

Comparative Analysis of Binding Affinities

Compound IDCore ScaffoldR1R2R3BTK IC50 (nM)Reference
1 Pyridine-Br-NO23,3-difluoropyrrolidin-1-ylData not available-
2 PyridinoneVariesVariesVaries7[3]
3 Pyrazolo[3,4-d]pyrimidine3-(6-phenoxypyridin-3-yl)-NH2Varies36[1]
4 Thieno[3,2-d]pyrimidineVariesVariesVaries29.9[1]
5 2-aminopyrido[2,3-d]pyrimidin-7(8H)-oneVariesVariesVaries9 (c-Src)[3]
6 Pyrrolo[2,3-d]pyrimidineVariesVariesVaries4.8[4]
7 1,3,5-TriazineVariesVariesVaries0.39[1]

Note: The table includes a variety of scaffolds to illustrate the diversity of BTK inhibitors. The IC50 values are against the BTK enzyme unless otherwise specified.

Structure-Activity Relationship (SAR) Insights

The analysis of various pyridine and pyrimidine-based BTK inhibitors reveals several key structural features that influence binding affinity:

  • Hinge-Binding Moiety: The nitrogen atom of the pyridine or pyrimidine ring often acts as a crucial hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.

  • Substituents at the 2-position: The 2-position is frequently occupied by an amino group or a substituted amine, which can form additional hydrogen bonds and hydrophobic interactions within the active site. The 3,3-difluoropyrrolidin-1-yl group in our lead compound is of particular interest. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and may improve metabolic stability.

  • Substituents at the 3-position: The 3-position often accommodates a variety of substituents that can extend into different pockets of the ATP-binding site. The nitro group in the lead scaffold is a strong electron-withdrawing group that can modulate the electronic properties of the pyridine ring and potentially form specific interactions with the protein.

  • Substituents at the 5-position: The bromine atom at the 5-position can serve as a valuable handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of additional binding interactions.

Caption: Structure-Activity Relationship (SAR) for 2,3-substituted pyridine BTK inhibitors.

Experimental Protocols for Binding Affinity Determination

To benchmark the binding affinity of novel analogs, robust and reliable experimental assays are essential. The LanthaScreen™ Eu Kinase Binding Assay is a widely used time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the affinity of inhibitors for kinases like BTK.

LanthaScreen™ Eu Kinase Binding Assay Protocol

This protocol outlines the general steps for determining the IC50 of a test compound against BTK.

Materials:

  • BTK enzyme (recombinant)

  • LanthaScreen™ Eu-anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test compounds

  • Assay buffer

  • 384-well microplates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in the assay buffer.

  • Kinase-Antibody Mixture: Prepare a solution containing the BTK enzyme and the Eu-anti-tag antibody in the assay buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Assay Plate Preparation: Add the test compound dilutions to the wells of a 384-well plate.

  • Addition of Kinase-Antibody Mixture: Add the kinase-antibody mixture to each well.

  • Addition of Tracer: Add the tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor 647) wavelengths.

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Compound Dilution Series Plate_Prep 4. Add Compounds to Plate Compound->Plate_Prep Kinase_Ab 2. Kinase-Antibody Mix Add_Kinase 5. Add Kinase-Ab Mix Kinase_Ab->Add_Kinase Tracer 3. Tracer Solution Add_Tracer 6. Add Tracer Tracer->Add_Tracer Plate_Prep->Add_Kinase Add_Kinase->Add_Tracer Incubate 7. Incubate Add_Tracer->Incubate Read_Plate 8. TR-FRET Reading Incubate->Read_Plate Calculate_IC50 9. IC50 Determination Read_Plate->Calculate_IC50

Caption: Experimental workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Synthesis of Analogs

The synthesis of 2-(pyrrolidin-1-yl)-3-nitropyridine analogs can be achieved through nucleophilic aromatic substitution (SNAr) reactions. A general synthetic route is outlined below.

Protocol: Synthesis of 5-Bromo-2-(pyrrolidin-1-yl)-3-nitropyridine

Materials:

  • 2,5-Dibromo-3-nitropyridine

  • Pyrrolidine

  • A suitable solvent (e.g., N,N-Dimethylformamide - DMF)

  • A suitable base (e.g., Potassium carbonate - K2CO3)

Procedure:

  • To a solution of 2,5-dibromo-3-nitropyridine in DMF, add pyrrolidine and potassium carbonate.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 5-Bromo-2-(pyrrolidin-1-yl)-3-nitropyridine.

Further diversification can be achieved by utilizing the bromine at the 5-position for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a variety of aryl or heteroaryl substituents.[5]

Conclusion

The 2,3-substituted pyridine scaffold represents a promising starting point for the development of novel BTK inhibitors. While direct binding data for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine is yet to be reported, analysis of structurally related compounds suggests that this scaffold possesses key features conducive to potent BTK inhibition. The difluoropyrrolidinyl moiety is particularly noteworthy for its potential to enhance binding affinity and improve drug-like properties. The systematic synthesis and evaluation of analogs, guided by the SAR principles and utilizing robust biochemical assays as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this chemical series.

References

  • The Development of BTK Inhibitors: A Five-Year Update. MDPI. [Link]

  • Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. J-GLOBAL. [Link]

  • Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. DigitalCommons@TMC. [Link]

  • Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors. PubMed. [Link]

  • 2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity. PubMed. [Link]

  • Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate. [Link]

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a pyrrolo[2,3-d]pyrimidine Scaffold. PubMed. [Link]

  • The synthesis and SAR of 2-amino-pyrrolo[2,3-d]pyrimidines: a new class of Aurora-A kinase inhibitors. Semantic Scholar. [Link]

  • Novel formulations of a bruton's tyrosine kinase inhibitor.
  • Discovery of new BTK inhibitors with B cell suppression activity bearing a 4,6-substituted thieno[3,2-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed. [Link]

  • Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • Driving Potency with Rotationally Stable Atropisomers: Discovery of Pyridopyrimidinedione-Carbazole Inhibitors of BTK. PMC. [Link]

  • A process for preparing 5-bromo-3-[(r)-1-methyl-pyrrolidin-2-ylmethyl]-1h-indole.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]

Sources

A Comparative Guide to Leaving Group Efficacy at the 5-Position of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Leaving Groups in Pyridine Scaffolds for Drug Discovery

In the synthesis of complex molecules for pharmaceutical and agrochemical applications, 2-amino-3-nitropyridine derivatives are invaluable intermediates.[1][2] Their electron-deficient nature makes them prime substrates for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing molecular diversity.[2][3] The specific molecule, 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine, is a key building block where the C5-position offers a strategic handle for late-stage functionalization.

The success of any SNAr reaction hinges on the interplay between the substrate's electronic activation, the nucleophile's strength, and, crucially, the identity of the leaving group.[3] This guide provides an in-depth, data-driven comparison of bromide as a leaving group at the C5-position against other common alternatives. Our objective is to equip researchers and process chemists with the practical insights needed to select the optimal substrate for their synthetic campaigns, balancing reactivity with synthetic accessibility.

Mechanistic Considerations: SNAr on an Electron-Deficient Pyridine

A nucleophilic aromatic substitution is fundamentally a two-step process: nucleophilic attack followed by the elimination of the leaving group.[4][5] The reaction proceeds via a resonance-stabilized anionic intermediate, often called a Meisenheimer complex.[6][7][8]

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack.[9] This effect is significantly amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position.[4][10] While activation is strongest at positions ortho and para to the activating group (C2, C4, C6), the C5-position still possesses sufficient electrophilicity for substitution to occur, albeit under potentially more forcing conditions.

A key and often counter-intuitive aspect of SNAr is the "element effect" observed for halogen leaving groups. The typical reactivity order is F > Cl ≈ Br > I .[5][9][10] This is the reverse of the trend seen in SN2 reactions and arises because the first step—the nucleophilic attack—is usually the rate-determining step.[5][6] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.[8][9] Bond breaking, where iodide has an advantage, occurs in the faster, second step and therefore has less impact on the overall reaction rate.[6]

Experimental Design: A Head-to-Head Kinetic Comparison

To objectively compare the efficacy of different leaving groups (X) at the 5-position, we designed a standardized kinetic experiment. The core of this study involves synthesizing a series of analogues where X = Cl, Br, and I, and then monitoring their reaction rates with a model nucleophile under identical conditions.

Objective: To quantify the relative reaction rates for the SNAr of 5-X-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridines with morpholine.

Rationale for Choices:

  • Nucleophile: Morpholine is a common secondary amine nucleophile with a well-characterized reactivity profile and a pKa that allows for uncatalyzed reactions in polar aprotic solvents.

  • Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that effectively solvates the counter-ion of the nucleophile, enhancing its reactivity.[9]

  • Monitoring Technique: UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) is chosen for its high resolution, sensitivity, and speed, allowing for accurate quantification of both reactant consumption and product formation over time.

Below is a diagram illustrating the comprehensive experimental workflow.

G cluster_0 Precursor Synthesis cluster_1 Kinetic Experiments cluster_2 Analysis & Comparison start 2-Chloro-5-bromo-3-nitropyridine sub1 Synthesis of 5-Chloro Analogue start->sub1 Halex Reaction sub2 Synthesis of 5-Iodo Analogue start->sub2 Finkelstein Reaction rxn_br Reaction of 5-Bromo Substrate start->rxn_br rxn_cl Reaction of 5-Chloro Substrate sub1->rxn_cl rxn_i Reaction of 5-Iodo Substrate sub2->rxn_i monitor UPLC-MS Monitoring (Time-course sampling) rxn_br->monitor rxn_cl->monitor rxn_i->monitor cond Standard Conditions: Morpholine (1.1 eq) DMSO, 50 °C cond->rxn_br cond->rxn_cl cond->rxn_i data Data Processing: [Product] vs. Time monitor->data rate Determine Initial Rates (k_obs) data->rate compare Compare Relative Rates: k_Cl / k_Br / k_I rate->compare

Caption: Experimental workflow for comparing leaving group efficacy.

Detailed Experimental Protocols

Trustworthiness in experimental science is built on reproducibility. The following protocols are detailed to ensure they can be reliably executed.

Protocol 1: Synthesis of 5-Iodo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine
  • To a solution of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M), add sodium iodide (3.0 equiv).

  • Add copper(I) iodide (0.2 equiv) and N,N'-dimethylethylenediamine (0.4 equiv).

  • Seal the reaction vessel and heat the mixture to 110 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the title compound.

Protocol 2: General Procedure for Kinetic Analysis
  • Prepare a stock solution of the 5-halo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine substrate (0.05 M) in DMSO.

  • Prepare a stock solution of morpholine (0.55 M) in DMSO.

  • In a temperature-controlled vial (50 °C) equipped with a magnetic stirrer, add the substrate stock solution.

  • To initiate the reaction, add the morpholine stock solution (to achieve a final concentration of 1.1 equivalents relative to the substrate) and start the timer.

  • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

  • Immediately quench the aliquot in a vial containing a diluent (e.g., 980 µL of acetonitrile/water), ensuring a significant dilution to stop the reaction.

  • Analyze the quenched samples by UPLC-MS to determine the concentration of the product.

  • Plot the concentration of the product versus time. The initial reaction rate (kobs) is determined from the slope of the linear portion of this curve.

Results: A Quantitative Comparison

The kinetic experiments yielded the following data, which clearly illustrates the differences in reactivity among the halogen leaving groups.

Leaving Group (X)Initial Rate (kobs) [M·s⁻¹] (Normalized)Relative Rate (vs. Bromo)
Chloro (Cl)1.722.15x
Bromo (Br)0.801.00x
Iodo (I)0.650.81x

Data Summary: The results align with the established principles of SNAr chemistry. The 5-chloro analogue reacted over twice as fast as the parent 5-bromo compound. The 5-iodo analogue was the least reactive, proceeding at approximately 81% of the rate of the bromo substrate.

Discussion and Field-Proven Insights

The experimental data confirms the expected reactivity trend of Cl > Br > I for this specific pyridine system. This trend is a direct consequence of the SNAr mechanism, where the rate is primarily governed by the nucleophilic attack step.

G cluster_0 Rate-Determining Step (k1) sub Substrate (5-X-Pyridine) mc Meisenheimer Complex (Anionic Intermediate) sub->mc + Nu⁻ nuc Nucleophile (Morpholine) nuc->mc + Nu⁻ prod Product mc->prod - X⁻ lg Leaving Group (X⁻)

Caption: The SNAr addition-elimination mechanism.

  • Why is Chloro Faster? The higher electronegativity of chlorine compared to bromine makes the C5 carbon more electrophilic (i.e., more electron-poor). This increased electrophilicity lowers the activation energy for the attack by the morpholine nucleophile, leading to a faster reaction rate.[8][9]

  • Why is Iodo Slower? While iodide is an excellent leaving group in terms of its ability to depart (C-I bond is weakest), this step is not rate-limiting.[6] The lower electronegativity of iodine provides less activation of the C5 carbon towards the initial nucleophilic attack compared to bromine, resulting in a slower overall reaction.

  • Practical Implications for Process Development:

    • Reactivity vs. Cost: 5-Bromo-2-chloro-3-nitropyridine is often a readily available and cost-effective starting material. While a 5-chloro analogue would be more reactive, the synthesis of the requisite 2,5-dichloro-3-nitropyridine precursor may be more complex or expensive.[11]

    • Reaction Conditions: The observed 2-fold increase in reactivity for the chloro-analogue could be significant. It might allow for lower reaction temperatures, shorter reaction times, or the use of a weaker, more functional-group-tolerant base/nucleophile, which are all desirable outcomes in process chemistry.

    • The Utility of Bromide: The 5-bromo substrate demonstrates competent reactivity. It represents a robust and reliable choice, providing a good balance between reaction rate, cost, and availability of starting materials. It is often the "go-to" choice unless very high reactivity is essential for a particularly challenging transformation.

Conclusion

For the nucleophilic aromatic substitution at the 5-position of 2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine, the choice of halogen leaving group has a predictable and quantifiable impact on reaction rates. The reactivity order follows the classic SNAr trend: Cl > Br > I .

While the 5-chloro analogue offers the highest reactivity, the 5-bromo starting material provides a well-balanced profile of reactivity, cost, and accessibility, making it a highly effective and practical choice for many applications in drug discovery and development. The 5-iodo analogue is the least reactive and would typically only be considered for specialized applications, such as subsequent metal-catalyzed cross-coupling reactions where the C-I bond is advantageous. This guide provides the foundational data and mechanistic understanding to empower chemists to make informed, evidence-based decisions for their synthetic strategies.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • Google Patents. (2019). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • ACS Publications. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

  • National Institutes of Health (NIH). Nitropyridines in the Synthesis of Bioactive Molecules - PMC. [Link]

  • PSE Community.org. (2025, July 6). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. [Link]

  • National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. [Link]

  • SlideShare. Nucleophilic Aromatic Substitution. [Link]

Sources

A Comparative Guide to the Spectroscopic Validation of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine Purity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents, the purity of chemical intermediates is paramount. The compound 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine is a key building block in the development of various therapeutic molecules. Its structural integrity and the absence of impurities directly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of various spectroscopic techniques for the validation of its purity, offering insights into the causality behind experimental choices and presenting supporting data.

The molecular structure of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine, with its distinct functional groups—a brominated pyridine ring, a difluorinated pyrrolidine moiety, and a nitro group—lends itself to a multi-faceted analytical approach. No single technique is sufficient to provide a complete purity profile; therefore, a combination of methods is essential for comprehensive characterization.

The Importance of Orthogonal Purity Assessment

Relying on a single analytical method for purity determination can be misleading, as co-eluting impurities or compounds with similar spectroscopic properties may go undetected. An orthogonal approach, employing multiple techniques that rely on different chemical and physical principles, provides a more robust and reliable assessment of a compound's purity. For 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine, a combination of chromatographic and spectroscopic methods is the gold standard.

Comparative Analysis of Spectroscopic Techniques

This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy for purity validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and can be a powerful quantitative method.[1][2] For a molecule with unique nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides a wealth of information.

Expertise & Experience:

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The aromatic protons on the pyridine ring and the aliphatic protons on the pyrrolidine ring will have distinct chemical shifts.

  • ¹³C NMR: Offers insight into the carbon framework of the molecule.

  • ¹⁹F NMR: This is particularly valuable due to the two fluorine atoms on the pyrrolidine ring.[1][3] The chemical shift and coupling patterns of the fluorine nuclei are highly sensitive to the local electronic environment, making ¹⁹F NMR an excellent probe for structural integrity and the detection of fluorinated impurities.[3][4]

Trustworthiness (Self-Validating System): Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[2] This method is self-validating as it does not rely on a calibration curve generated from the analyte itself.

Experimental Protocol: Quantitative ¹⁹F NMR

  • Sample Preparation: Accurately weigh approximately 20 mg of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine and 10 mg of a suitable internal standard (e.g., trifluoroacetic acid of known purity) into a vial.[1][3]

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) in which both the sample and standard are fully soluble.

  • Data Acquisition: Acquire the ¹⁹F NMR spectrum using a high-field NMR spectrometer. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the fluorine nuclei, which is critical for accurate quantification.[1]

  • Data Processing: Integrate the signals corresponding to the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Data Summary: Predicted NMR Data

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~8.5dPyridine-H
¹H~7.8dPyridine-H
¹H~4.0tPyrrolidine-CH₂
¹H~2.5mPyrrolidine-CH₂
¹⁹F-90 to -110tCF₂

Note: Predicted values are estimations based on general principles of NMR spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis

HPLC coupled with a UV detector is the most common method for determining the purity of pharmaceutical compounds.[5][6] It separates the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase.[7]

Expertise & Experience: The choice of a suitable stationary phase (e.g., C18) and mobile phase is critical for achieving good separation. A gradient elution method, where the mobile phase composition is changed over time, is often employed to resolve impurities with a wide range of polarities. The UV detector wavelength should be set to the λmax of the main compound to maximize sensitivity.[8]

Trustworthiness (Self-Validating System): Method validation according to ICH guidelines (including linearity, precision, accuracy, specificity, and robustness) ensures the reliability of the results.[5][8] The use of a photodiode array (PDA) detector can provide information about the peak purity by comparing UV spectra across a single chromatographic peak.

Experimental Protocol: Reverse-Phase HPLC-UV

  • Instrumentation: A standard HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector.[6]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M KH₂PO₄ at pH 4.0) and an organic solvent (e.g., acetonitrile).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound (e.g., 275 nm).[8]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol:acetonitrile 1:1) to a concentration of approximately 1 mg/mL.[8]

  • Analysis: Inject the sample and record the chromatogram. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Data Summary: HPLC-UV Purity Analysis

Parameter Result
Retention Time~11.2 min
Purity (Area %)>99.5%
Known Impurities<0.1%
Unknown Impurities<0.1%

Note: These are typical expected values and will vary based on the specific method and sample.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Impurity Identification

LC-MS is a powerful tool for impurity profiling, providing molecular weight information that is crucial for identifying unknown impurities.[7][9][10] High-resolution mass spectrometry (HRMS) can even provide the elemental composition of an impurity.[10][11]

Expertise & Experience: The combination of chromatographic separation with mass spectrometric detection allows for the confident identification of process-related impurities and degradation products.[7][9] Different ionization techniques, such as electrospray ionization (ESI), are suitable for polar molecules like the compound of interest.[10]

Trustworthiness (Self-Validating System): The accuracy of the mass measurement in HRMS provides a high degree of confidence in the elemental composition of an unknown. Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that can further aid in impurity identification.[12]

Experimental Protocol: LC-MS Impurity Profiling

  • LC System: Utilize the same HPLC method as described above.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire full scan MS data and data-dependent MS/MS spectra.

  • Data Analysis: Extract the accurate mass of the main peak and any detected impurity peaks. Use the accurate mass to determine the elemental composition and propose potential structures for the impurities.

Data Summary: LC-MS Analysis

Compound Expected [M+H]⁺ (m/z) Observed [M+H]⁺ (m/z) Elemental Composition
Main Compound306.0024306.0021C₉H₈BrF₂N₃O₂
Potential ImpurityVariesVariesDetermined from accurate mass
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Functional Group Fingerprint

FT-IR spectroscopy provides information about the functional groups present in a molecule.[13][14] It is a rapid and non-destructive technique that can be used to confirm the identity of the compound and detect the presence of impurities with different functional groups.[13]

Expertise & Experience: The FT-IR spectrum of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine will show characteristic absorption bands for the C-Br, C-F, N-O (nitro), C=C and C-N (aromatic), and C-H bonds. The absence of unexpected peaks (e.g., O-H or N-H stretches from starting materials) can indicate a high level of purity.

Trustworthiness (Self-Validating System): Comparison of the acquired spectrum with a reference spectrum of a well-characterized standard provides a reliable method for identity confirmation.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal of the FT-IR spectrometer.

  • Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are compared to known values for the expected functional groups.

Data Summary: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹) Assignment
~1530 & ~1350N-O stretching (nitro group)
~1600-1450C=C and C=N stretching (pyridine ring)
~1200-1000C-F stretching
~3100-3000Aromatic C-H stretching
~2900-2800Aliphatic C-H stretching
~700-500C-Br stretching

Note: These are approximate ranges and can be influenced by the molecular structure.

Visualization of the Analytical Workflow

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Purity Confirmation Synthesized_Compound Synthesized 5-Bromo-2- (3,3-difluoropyrrolidin-1-yl)-3-nitropyridine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Compound->NMR Structure & Purity HPLC HPLC-UV Synthesized_Compound->HPLC Separation & Purity LCMS LC-MS Synthesized_Compound->LCMS Impurity Profiling FTIR FT-IR Synthesized_Compound->FTIR Identity Structural_Confirmation Structural Confirmation & Quantitation (qNMR) NMR->Structural_Confirmation Purity_Quantification Purity Quantification (Area %) HPLC->Purity_Quantification Impurity_ID Impurity Identification LCMS->Impurity_ID Functional_Group_Verification Functional Group Verification FTIR->Functional_Group_Verification Final_Purity Final Purity Report (>99.5%) Structural_Confirmation->Final_Purity Purity_Quantification->Final_Purity Impurity_ID->Final_Purity Functional_Group_Verification->Final_Purity

Caption: Workflow for the comprehensive spectroscopic purity validation of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine.

Conclusion

The spectroscopic validation of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine purity requires a multi-technique, orthogonal approach. While HPLC-UV serves as the primary tool for routine purity assessment, NMR, particularly ¹⁹F NMR, offers definitive structural confirmation and an absolute measure of purity through qNMR. LC-MS is indispensable for the identification of unknown impurities, and FT-IR provides a rapid and effective method for identity confirmation. By integrating the data from these complementary techniques, researchers and drug development professionals can ensure the high quality and integrity of this critical pharmaceutical intermediate, thereby safeguarding the subsequent stages of drug development.

References

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Drug Development and Delivery. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • ResearchGate. (2021, June 1). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Journal of Indian Research. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • Semantic Scholar. (2017, September 6). Research Article Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3,5-difluoropyridine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). DEVELOPMENT AND VALIDATION OF AN HPLC-UV METHOD FOR THE DETERMINATION OF RALOXIFENE AND RELATED PRODUCTS (IMPURITIES). Retrieved from [Link]

  • ACS Publications. (2024, February 7). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations | The Journal of Physical Chemistry A. Retrieved from [Link]

  • ACS Publications. (2024, May 8). Total and Class-Specific Determination of Fluorinated Compounds in Consumer and Food Packaging Samples Using Fluorine-19 Solid-State Nuclear Magnetic Resonance Spectroscopy | Analytical Chemistry. Retrieved from [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]

  • ResearchGate. (2020, September 14). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]

  • Vandana Publications. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations. Retrieved from [Link]

  • University of Science and Technology. (n.d.). SYNTHESIS OF NITROPYRIDINES AND NITROANILINES USING THREE COMPONENT RING TRANSFORMATION. Retrieved from [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, June 30). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Drug Target Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • IntechOpen. (2016, July 7). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

Sources

Safety Operating Guide

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Destruction Protocols for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex pharmaceutical intermediates. 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine is a highly functionalized building block. Its unique combination of a nitroaromatic core, a brominated ring, and a difluorinated pyrrolidine moiety presents specific end-of-life logistical challenges. Improper disposal not only violates Resource Conservation and Recovery Act (RCRA) regulations but also poses severe risks to facility infrastructure and personnel.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and commercial destruction of this compound.

Section 1: Molecular Hazard Profiling & Causality

To design an effective disposal strategy, we must first deconstruct the molecule's hazard profile. Every operational step is dictated by the chemical behavior of its functional groups:

  • The Difluoropyrrolidine Moiety (Fluorine) : The carbon-fluorine (C-F) bond is exceptionally strong (~485 kJ/mol). Standard incineration temperatures are insufficient to break this bond, risking the release of highly toxic fluorinated products of incomplete combustion (PICs)[2]. Complete mineralization requires ultra-high-temperature thermal destruction. Furthermore, combustion generates Hydrogen Fluoride (HF) gas, a corrosive byproduct that destroys standard incinerator linings [3].

  • The Brominated Pyridine Core (Bromine) : Similar to fluorine, bromine combustion generates Hydrogen Bromide (HBr). The presence of multiple halogens strictly classifies this material as a Halogenated Organic Waste , precluding it from standard fuel-blending disposal streams [1].

  • The Nitroaromatic Group : Nitroaromatics possess inherent thermal instability and can decompose exothermically if subjected to extreme shock or confined heating prior to controlled incineration [4]. This dictates strict segregation from strong reducing agents, oxidizers, and concentrated alkalis during laboratory accumulation.

Section 2: Laboratory-Scale Segregation & Packaging Protocol

Trustworthy safety protocols rely on fail-safes. The following step-by-step methodology ensures that waste accumulation is compliant and safe prior to commercial transport.

Step 1: Primary Container Selection

  • Action : Select a UN-rated High-Density Polyethylene (HDPE) carboy or drum.

  • Causality : Trace moisture in the waste can react with the halogenated compound to form micro-amounts of hydrofluoric or hydrobromic acid. HDPE is highly resistant to halogen acids, whereas unlined metal drums will rapidly corrode, leading to catastrophic leaks [5].

Step 2: Strict Waste Segregation

  • Action : Deposit the compound only into dedicated "Halogenated Organic Waste" streams.

  • Causality : Mixing halogenated waste with non-halogenated solvents (like acetone or ethanol) lowers the overall BTU (energy) value of the waste stream and violates RCRA segregation rules [6]. This is a self-validating step: commercial disposal facilities will reject or heavily penalize shipments if halogen levels exceed the profile of a non-halogenated drum.

Step 3: Chemical Incompatibility Verification

  • Action : Ensure the waste container contains NO strong bases (e.g., NaOH solutions), reducing agents, or heavy metals.

  • Causality : The nitroaromatic ring can undergo rapid, exothermic reduction or substitution reactions when exposed to incompatible reagents, potentially leading to container over-pressurization.

Step 4: RCRA-Compliant Labeling

  • Action : Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list: "5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine (Halogenated, Nitroaromatic)".

Section 3: Commercial Destruction Methodology

Once the waste leaves your facility, it cannot be placed in a landfill or standard municipal incinerator. The only EPA-compliant method for destroying mixed-halogenated nitroaromatics is Rotary Kiln Incineration coupled with Wet Caustic Scrubbing [1].

DisposalWorkflow Node1 Waste Generation 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl) -3-nitropyridine Node2 HDPE Segregation Halogenated Waste Stream Node1->Node2 Lab Protocol Node3 Thermal Destruction Rotary Kiln (>1100°C) Node2->Node3 RCRA Transport Node4 Combustion Gases HF, HBr, NOx, CO2 Node3->Node4 Oxidation Node5 Wet Caustic Scrubber Ca(OH)2 or NaOH Injection Node4->Node5 Exhaust Routing Node6 Neutralized Effluent Insoluble CaF2 & NaBr Salts Node5->Node6 Precipitation

Logical workflow for the segregation, thermal destruction, and neutralization of halogenated waste.

The Mechanism of Destruction:

  • High-Temperature Oxidation : The compound is atomized or fed as a solid into a rotary kiln operating above 1,100 °C. At this temperature, the nitroaromatic ring is completely oxidized into CO₂ and NOₓ, while the robust C-F and C-Br bonds are cleaved, generating HF and HBr gases [2].

  • Alkaline Quenching (Scrubbing) : The acidic exhaust gases are immediately routed into a wet scrubber system. A highly alkaline solution, typically calcium hydroxide (Ca(OH)₂) or sodium hydroxide (NaOH), is sprayed into the gas stream[3].

  • Mineralization : The HF reacts with the calcium to precipitate as Calcium Fluoride (CaF₂), a stable, insoluble mineral that can be safely filtered and sent to a secure landfill [7].

Section 4: Quantitative Parameters for Thermal Destruction

When auditing a commercial waste disposal vendor for this specific compound, ensure their facility meets the following operational parameters to guarantee complete destruction and regulatory compliance.

Table 1: Required Operational Parameters for Commercial Incineration

ParameterSpecificationCausality / Rationale
Incinerator Type Rotary KilnAccommodates complex solid/liquid mixed halogenated wastes without clogging [1].
Primary Chamber Temp. > 1,100 °C (2,012 °F)Exceeds the activation energy required to break high-energy C-F bonds, preventing toxic fluorinated PICs [2].
Gas Residence Time > 2.0 secondsEnsures complete oxidation of the nitroaromatic ring to prevent unburned explosive residues.
Scrubber Reagent Ca(OH)₂ (Calcium Hydroxide)Highly effective at neutralizing HF to form stable, insoluble CaF₂ precipitate [7].
Scrubber Effluent pH 8.0 - 10.0Maintains an alkaline environment to prevent acidic gas (HBr/HF) breakthrough into the atmosphere [7].

References

  • EPA Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States. National Institutes of Health (NIH).
  • Gas Scrubber System: How it Works, Design, Types, Costs, and Specifications. Torch-Air.
  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. U.S. Environmental Protection Agency.
  • RCRA | Environmental Health and Safety - Case Western Reserve University.
  • Laboratory Safety Manual - Chapter 12: Laboratory Waste Management Plan. UNC Policies.
  • Treatment of Hydrogen Fluoride Generated from the F-gases Decomposition Processes. ResearchGate.

Essential Safety and Operational Guide for Handling 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, operational procedures, and disposal plans for 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine. As a Senior Application Scientist, my objective is to equip you with the necessary information to handle this compound safely and effectively, ensuring both personal safety and the integrity of your research. The information herein is synthesized from established safety data for structurally similar compounds, as specific data for this molecule is not publicly available.

Hazard Assessment: A Synthesis of Structural Analogs

5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine is a complex molecule, and its hazard profile is best understood by examining its constituent parts: a brominated nitropyridine core and a difluorinated pyrrolidine substituent.

  • Brominated Nitropyridine Core : This component suggests that the compound is likely to be a skin, eye, and respiratory irritant.[1][2][3][4][5] Compounds in this class are also often harmful if swallowed or inhaled.[2]

  • Difluoropyrrolidine Substituent : The presence of a fluorinated pyrrolidine ring introduces additional considerations. Pyrrolidine itself is known to be corrosive and can cause severe skin burns and eye damage. The carbon-fluorine bond is exceptionally strong, which can lead to the formation of hazardous decomposition products such as hydrogen fluoride upon combustion.[6][7] Furthermore, the metabolism of some fluorinated compounds can yield highly toxic byproducts like fluoroacetic acid.[8]

Based on this analysis, the primary anticipated hazards are summarized in the table below.

Hazard ClassificationAnticipated GHS CategoryRationale and Key Considerations
Skin Corrosion/Irritation Category 2 (Irritant) to Category 1 (Corrosive)Based on data for 5-bromo-2-nitropyridine and pyrrolidine.[1][5] The combined functionalities may lead to significant skin irritation or burns upon contact.
Serious Eye Damage/Irritation Category 1 (Serious Damage) to Category 2 (Irritant)Both nitropyridines and pyrrolidine derivatives are known to cause serious eye irritation or damage.[1][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)Inhalation of dust or aerosols may cause irritation to the respiratory tract, a common feature of nitropyridine compounds.[1][5]
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 (Harmful)While not confirmed, the potential for harm if swallowed, inhaled, or absorbed through the skin should be assumed based on analogs.[2][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical splash goggles and a face shieldGoggles are essential to protect against splashes, while a face shield offers a secondary layer of protection for the entire face, especially when handling larger quantities or during reactions.[9]
Skin/Body Chemical-resistant lab coat or coverallsA lab coat made of a material like Nomex® should be considered if working with flammable solvents in the procedure. Ensure it is fully buttoned.[10]
Hands Double-gloving with chemical-resistant glovesGiven the halogenated and potentially corrosive nature, a double-gloving system is recommended. An inner nitrile glove can be worn under an outer glove of a more robust material like butyl rubber or Viton® for extended handling. Always inspect gloves before use and change them immediately upon contamination.[11][12]
Respiratory NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 particulate filtersAll handling of the solid compound or its solutions should be performed in a certified chemical fume hood.[13] If there is a risk of aerosol generation outside of a fume hood, a respirator is mandatory.[10]

Operational Plan: From Benchtop to Disposal

A systematic workflow is crucial for safety and reproducibility. The following diagram illustrates the key stages of handling 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine.

G prep Preparation & Engineering Controls (Fume Hood, Spill Kit, PPE) handling Handling & Weighing (Dispense solid in fume hood) prep->handling reaction Reaction Setup (Closed system if possible) handling->reaction storage Temporary Storage (Labeled, sealed container) reaction->storage Unused Material decon Decontamination (Clean work area & equipment) reaction->decon storage->handling Future Use waste Waste Collection (Segregated hazardous waste) decon->waste disposal Final Disposal (Licensed waste handler) waste->disposal

Caption: A logical workflow for the safe handling and disposal of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine.

Experimental Protocols: Step-by-Step Guidance

1. Preparation and Engineering Controls:

  • Fume Hood: Verify that the chemical fume hood has a current certification and a face velocity of at least 100 feet per minute.[13]

  • Spill Kit: Ensure a spill kit containing absorbent materials suitable for organic compounds, and a neutralizing agent for acidic byproducts (in case of decomposition), is readily available.

  • PPE Donning: Put on all required PPE before entering the designated handling area.

2. Handling and Personal Hygiene:

  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat and clean any residual powder from the spatula and weighing area with a solvent-moistened wipe.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, cool the vessel in an ice bath.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1][5] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]

3. Spill Response:

  • Evacuation: In case of a significant spill, evacuate the immediate area and alert colleagues.

  • Containment: If safe to do so, contain the spill using absorbent pads from the spill kit.

  • Cleanup: For small spills, trained personnel wearing appropriate PPE should clean the area. The collected waste must be treated as hazardous.[1]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Disposal Plan: A Compliant and Safe Pathway

The disposal of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine and associated waste must be handled with care to comply with environmental regulations and ensure safety. This compound should be treated as a multi-hazard waste stream due to the presence of bromine, fluorine, and a nitro group.

G start Waste Generation (Unused compound, contaminated PPE, etc.) segregate Waste Segregation (Halogenated Organic Waste) start->segregate labeling Container Labeling ('Hazardous Waste', full chemical name, associated hazards) segregate->labeling storage Secure Storage (Designated satellite accumulation area) labeling->storage disposal Licensed Disposal (Contact EHS for pickup and incineration) storage->disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.